5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one
Description
Properties
IUPAC Name |
5,11-dihydroindolo[3,2-c]quinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c18-15-13-9-5-1-3-7-11(9)16-14(13)10-6-2-4-8-12(10)17-15/h1-8,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHVLPFHXHKOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382829 | |
| Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18735-98-3 | |
| Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Indolo[3,2-c]quinoline Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The indolo[3,2-c]quinoline core, a tetracyclic aromatic ring system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of indolo[3,2-c]quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this versatile heterocyclic system.
Anticancer Activity
The most extensively studied biological activity of the indolo[3,2-c]quinoline scaffold is its potent anticancer effect, demonstrated against a wide range of human cancer cell lines. The primary mechanisms of action include DNA intercalation, inhibition of topoisomerases I and II, and modulation of key cellular signaling pathways leading to cell cycle arrest and apoptosis.
Quantitative Anticancer Data
The antiproliferative activity of various indolo[3,2-c]quinoline derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of representative indolo[3,2-c]quinoline derivatives against several cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 20a | HeLa | Cervical Cancer | 0.52 | [1][2] |
| Detroit 551 (normal) | Normal Fibroblast | 19.32 | [1][2] | |
| 25 | HeLa | Cervical Cancer | <2.17 | [1][2] |
| A549 | Lung Cancer | <2.17 | [1][2] | |
| SKHep | Liver Cancer | <2.17 | [1][2] | |
| IQDMA | K562 | Leukemia | - | [3] |
| HL-60 | Leukemia | GI50 of 1.98 | [4] | |
| Metal-free indolo[3,2-c]quinolines | Various | Various | High nanomolar range | [4] |
| 5g | MV4-11 | Leukemia | <0.9 | [5][6] |
| A549 | Lung Cancer | - | [5][6] | |
| HCT-116 | Colon Cancer | - | [5][6] | |
| 8 | MV4-11 | Leukemia | <0.9 | [5][6] |
| 23 | Various | Various | - | [7][8][9] |
| 31 | Various | Various | - | [7][8][9] |
Mechanisms of Anticancer Action
1.2.1. DNA Intercalation and Topoisomerase Inhibition
The planar structure of the indolo[3,2-c]quinoline scaffold allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[10] Furthermore, these compounds are known to inhibit the activity of topoisomerases I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[2][7][8][9] By stabilizing the topoisomerase-DNA cleavage complex, these derivatives lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[2]
1.2.2. Cell Cycle Arrest
Indolo[3,2-c]quinoline derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase.[3][4] This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and the downregulation of key cell cycle proteins like Cdk1 and Cdk2.[3]
1.2.3. Induction of Apoptosis
A key feature of the anticancer activity of indolo[3,2-c]quinolines is their ability to induce apoptosis.[2][3][11] Mechanistic studies have revealed the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), both hallmarks of apoptosis.[2] Some derivatives have also been shown to upregulate the expression of Fas Ligand (FasL), suggesting the involvement of the extrinsic apoptotic pathway.[3] Furthermore, the phosphorylation of γ-H2AX, a marker of DNA double-strand breaks, is also observed, linking DNA damage to the induction of apoptosis.[2]
Signaling Pathways in Anticancer Activity
The anticancer effects of indolo[3,2-c]quinolines are mediated through the modulation of several critical signaling pathways. One notable pathway is the JNK signaling cascade, which is involved in cellular stress responses and apoptosis.[4]
Antimicrobial Activity
Several indolo[3,2-c]quinoline derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indolo[3,2-c]cinnoline derivatives | Gram-positive bacteria | Potent activity | [12] |
| Cryptococcus neoformans | Good activity | [12] | |
| Indolo[3,2-c]isoquinoline derivative 6b | M. tuberculosis | 1.0 (mg/L) | [13][14] |
| Indolo[3,2-c]isoquinoline derivative 6e | M. tuberculosis | 1.0 (mg/L) | [13][14] |
| Indolo[2,3-b]quinoline derivative 7 | S. aureus ATCC25923 | 0.031 | [15] |
| MRSA ATCC43300 | 0.063 | [15] | |
| E. coli ATCC25922 | 2 | [15] | |
| Indolo[3,2-b]quinoline derivative 8 | Vancomycin-resistant E. faecium | 4 | [15] |
Structure-Activity Relationships
Studies have indicated that the presence of electron-withdrawing groups on the indolo[3,2-c]isoquinoline scaffold can enhance antibacterial activity against Gram-negative bacteria and antifungal activity. Conversely, electron-donating groups like methyl and methoxy have shown greater potential against Gram-positive bacteria.
Antiviral, Anti-inflammatory, and Neuroprotective Activities
While less explored than their anticancer and antimicrobial properties, indolo[3,2-c]quinolines have also shown promise in other therapeutic areas.
-
Antiviral Activity: Some derivatives have been investigated for their potential against various viruses, with molecular docking studies suggesting good interactions with viral proteins like the main protease of SARS-CoV-2.[13][14] However, more extensive in vitro and in vivo studies are needed to confirm their efficacy.
-
Anti-inflammatory Activity: Certain indoloquinoline alkaloids have been reported to reduce the production of inflammatory mediators like nitric oxide.[16] This suggests a potential role for these compounds in the treatment of inflammatory diseases.
-
Neuroprotective Activity: The quinoline scaffold is a component of several compounds with neuroprotective effects.[17][18][19][20] Indole-based compounds, in general, have shown neuroprotective properties through antioxidant and anti-amyloid aggregation mechanisms.[21] While specific quantitative data for indolo[3,2-c]quinolines in neuroprotection is limited, their structural features suggest they are promising candidates for further investigation in the context of neurodegenerative diseases.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of the biological activities of indolo[3,2-c]quinoline derivatives.
MTT Assay for Antiproliferative Activity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indolo[3,2-c]quinoline derivatives.
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect specific proteins in a sample.
Protocol:
-
Treat cells with the indolo[3,2-c]quinoline derivative for a specified time.
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, γ-H2AX).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with the indolo[3,2-c]quinoline derivative.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
Topoisomerase I and II Inhibition Assay
These assays measure the ability of a compound to inhibit the relaxation of supercoiled DNA (Topo I) or the decatenation of kinetoplast DNA (Topo II).
Protocol (General):
-
Incubate supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (for Topo II) with the respective topoisomerase enzyme in the presence or absence of the indolo[3,2-c]quinoline derivative.
-
Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.
Kinase Inhibition Assay
These assays determine the ability of a compound to inhibit the activity of a specific kinase.
Protocol (General - using a generic kinase assay kit):
-
Add the kinase, a fluorescently labeled substrate, and the indolo[3,2-c]quinoline derivative to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, stop the reaction and measure the fluorescence or luminescence, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution):
-
Prepare serial dilutions of the indolo[3,2-c]quinoline derivative in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions for the microorganism.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The indolo[3,2-c]quinoline scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated potent and multifaceted biological activities, particularly in the realm of oncology. The ability to interact with fundamental cellular targets such as DNA and topoisomerases, coupled with the modulation of critical signaling pathways, underscores the therapeutic potential of this chemical class. While significant research has focused on its anticancer properties, the emerging evidence of its antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities warrants further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate and inspire future research and development efforts aimed at harnessing the full therapeutic potential of the indolo[3,2-c]quinoline scaffold for the benefit of human health.
References
- 1. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative evaluation of certain indolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Indolo[3,2- c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Discovery of Indolo[3,2-c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indolo[3,2- c]isoquinoline Hydroxamic Acid Derivatives as Novel Orally Topoisomerase-Histone Deacetylase Dual Inhibitors for NSCLC Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indolo[3,2-c]cinnolines with antiproliferative, antifungal, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel indolo[3,2-c]isoquinoline derivatives bearing pyrimidine, piperazine rings and their biological evaluation and docking studies against COVID-19 virus main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of novel indolo[3,2-c]isoquinoline derivatives bearing pyrimidine, piperazine rings and their biological evaluation and docking studies against COVID-19 virus main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Indoloquinoline Alkaloids: A Journey from Traditional Medicine to Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ethnobotanical Roots of a Powerful Scaffold
The story of indoloquinoline alkaloids is a compelling example of how traditional ethnobotanical knowledge can pave the way for the discovery of potent therapeutic agents. For centuries, extracts of the West African climbing shrub Cryptolepis sanguinolenta have been used in traditional medicine to treat a variety of ailments, most notably malaria, fever, and inflammatory conditions.[1][2] This rich history of therapeutic use in Ghanaian and other West African traditional medicine prompted scientific investigation into the plant's chemical constituents, ultimately leading to the isolation of a unique class of tetracyclic alkaloids with a broad spectrum of biological activities.[3][4] This guide provides a comprehensive overview of the discovery, history, and evolving understanding of indoloquinoline alkaloids, from their initial isolation to the latest advancements in their synthesis and therapeutic applications.
The Dawn of Discovery: Isolation and Characterization of Key Indoloquinolines
The scientific exploration of Cryptolepis sanguinolenta began in the early 20th century, leading to the isolation of the first and major indoloquinoline alkaloid, cryptolepine , in 1929 from Cryptolepis triangularis, a species synonymous with C. sanguinolenta in Ghana.[5] Interestingly, the synthesis of a related compound, quindoline, was reported as early as 1906, before its eventual isolation from the plant.[5] The structure of cryptolepine, however, was not fully elucidated until later.
Subsequent phytochemical investigations of C. sanguinolenta in the latter half of the 20th century unveiled a family of related indoloquinoline alkaloids. Key discoveries include:
-
Neocryptolepine: Isolated in 1996, this isomer of cryptolepine differs in the fusion of the indole and quinoline rings.[5]
-
Isocryptolepine (Cryptosanguinolentine): This angularly fused isomer was first isolated in 1995.[5][6]
-
Other Minor Alkaloids: Further research has led to the isolation of several other minor alkaloids, including hydroxycryptolepine, cryptoheptine, and biscryptolepine, expanding the chemical diversity of this family.[5]
The timeline below highlights some of the key milestones in the discovery of these foundational indoloquinoline alkaloids.
Experimental Protocol: Isolation of Cryptolepine from Cryptolepis sanguinolenta Roots
This protocol is a generalized representation of the acid-base extraction method commonly employed for the isolation of cryptolepine.
Objective: To isolate cryptolepine from the dried roots of Cryptolepis sanguinolenta.
Materials:
-
Dried and powdered roots of Cryptolepis sanguinolenta
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
90% Ethanol (EtOH)
-
Dowex 50WX8 ion-exchange resin
-
10% Ammonia in methanol (NH₃/MeOH)
-
High-Performance Liquid Chromatography (HPLC) system
-
Rotary evaporator
-
Standard laboratory glassware and equipment
Procedure:
-
Initial Extraction:
-
Ion-Exchange Chromatography:
-
Concentrate the ethanol extract under reduced pressure using a rotary evaporator.
-
Purify the concentrated extract using a Dowex 50WX8 ion-exchange column.[7]
-
-
Elution and Final Purification:
The Synthetic Quest: From Early Approaches to Modern Strategies
The unique and biologically active indoloquinoline scaffold has been a compelling target for synthetic chemists for over a century. The development of synthetic routes has not only provided access to these natural products for further biological evaluation but has also spurred innovation in heterocyclic chemistry.
Historical Synthesis of Cryptolepine
One of the early and notable syntheses of cryptolepine was reported by Fichter and Boehringer in 1906, even before its isolation from a natural source.[5] While the original publication is not readily accessible, subsequent synthetic strategies have often involved the construction of the tetracyclic core through the formation of either the indole or the quinoline ring in the final steps.
A common historical approach involves the following key steps:
-
Preparation of an N-aryl-anthranilic acid derivative.
-
Cyclization to form the quinoline ring.
-
Subsequent construction of the indole ring.
Modern Synthetic Methodologies
Over the past few decades, numerous synthetic strategies have been developed, offering more efficient and versatile routes to indoloquinoline alkaloids and their analogues. These can be broadly categorized based on the key bond-forming reactions:
-
Palladium-catalyzed cross-coupling reactions: These methods, such as the Suzuki and Buchwald-Hartwig reactions, have become powerful tools for constructing the carbon-carbon and carbon-nitrogen bonds necessary to assemble the indoloquinoline core.
-
Reductive cyclization: This approach often involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization to form one of the heterocyclic rings.
-
Domino and Tandem Reactions: These elegant strategies involve a cascade of reactions where multiple bonds are formed in a single pot, leading to a rapid and efficient construction of the complex tetracyclic system.[8]
The evolution of these synthetic methods has been crucial for enabling extensive structure-activity relationship (SAR) studies.
Unraveling the Biological Activities: A Multifaceted Pharmacological Profile
Indoloquinoline alkaloids exhibit a remarkable range of biological activities, which has been the primary driver for the intense research interest in this class of compounds. The table below summarizes the key pharmacological effects of the major indoloquinoline alkaloids.
| Alkaloid | Key Biological Activities | References |
| Cryptolepine | Antimalarial, Anticancer, Antihyperglycemic, Antibacterial, Anti-inflammatory, Antiviral | [1][3][4][9][10][11] |
| Neocryptolepine | Antimalarial, Anticancer, Antibacterial, Antiprotozoal | [3][5][12] |
| Isocryptolepine | Antimalarial, Anticancer | [3][6] |
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
A significant body of evidence points to the interaction with DNA as a primary mechanism underlying the cytotoxic and antimalarial activities of indoloquinoline alkaloids.[11]
DNA Intercalation: Cryptolepine, in particular, is a potent DNA intercalating agent. It inserts itself between the base pairs of the DNA double helix, with a preference for GC-rich sequences.[11] This intercalation disrupts the normal structure and function of DNA, interfering with crucial cellular processes like replication and transcription.
Topoisomerase II Inhibition: Furthermore, cryptolepine acts as a topoisomerase II poison.[11][13] Topoisomerase II is an essential enzyme that manages DNA topology by creating transient double-strand breaks. Cryptolepine stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[11] This leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[13]
The following diagram illustrates the dual mechanism of action of cryptolepine.
References
- 1. researchgate.net [researchgate.net]
- 2. Indoloquinoline Alkaloids as Antimalarials: Advances, Challenges, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoloquinolines as scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 6. Isolation and synthesis of cryptosanguinolentine (isocryptolepine), a naturally-occurring bioactive indoloquinoline alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. researchgate.net [researchgate.net]
- 9. Ethnobotanical-directed discovery of the antihyperglycemic properties of cryptolepine: its isolation from Cryptolepis sanguinolenta, synthesis, and in vitro and in vivo activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytochemical and Pharmacological Review of Cryptolepis sanguinolenta (Lindl.) Schlechter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The DNA intercalating alkaloid cryptolepine interferes with topoisomerase II and inhibits primarily DNA synthesis in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA intercalation, topoisomerase II inhibition and cytotoxic activity of the plant alkaloid neocryptolepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Properties of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one
Abstract
The 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one core is a pivotal heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure is a key feature in the design of novel therapeutic agents, particularly in oncology and kinase inhibition. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this core molecule. While experimentally determined data for the parent compound is limited, this document synthesizes computed data, crystallographic information, and insights from numerous derivatives to offer a robust profile. Furthermore, it details field-proven, standardized protocols for the experimental determination of its key physicochemical parameters, empowering researchers to generate high-quality, reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Introduction: The Significance of the Indolo[3,2-c]quinoline Scaffold
The fusion of indole and quinoline ring systems results in a variety of tetracyclic structures, with the indolo[3,2-c]quinoline framework being of particular interest due to its structural resemblance to naturally occurring alkaloids with potent biological activities. Derivatives of this scaffold have been extensively investigated for their potential as anticancer agents, DNA topoisomerase inhibitors, and selective kinase inhibitors.[1][2][3][4][5] The central lactam functionality in this compound provides a crucial hydrogen bonding motif, influencing its interaction with biological targets and its physicochemical properties. A thorough understanding of these properties is fundamental to its application in drug design and development, guiding lead optimization and formulation strategies.
Molecular Structure and Computed Properties
The foundational characteristics of this compound can be understood through its molecular structure and computationally derived properties.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀N₂O | PubChem[6] |
| Molecular Weight | 234.25 g/mol | PubChem[6] |
| IUPAC Name | 5,11-dihydroindolo[3,2-c]quinolin-6-one | PubChem[6] |
| CAS Number | 18735-98-3 | PubChem[6] |
| XLogP3 | 2.6 | PubChem[6] |
| Hydrogen Bond Donors | 2 | PubChem[6] |
| Hydrogen Bond Acceptors | 2 | PubChem[6] |
| Rotatable Bonds | 0 | PubChem[6] |
| Topological Polar Surface Area | 58.9 Ų | PubChem[6] |
Data sourced from PubChem CID 2784881.[6]
The computed XLogP3 value of 2.6 suggests a moderate lipophilicity, a crucial parameter for cell membrane permeability and overall pharmacokinetic behavior. The presence of two hydrogen bond donors (the indole and lactam N-H groups) and two acceptors (the carbonyl oxygen and the quinoline nitrogen) indicates its potential for strong intermolecular interactions, which will significantly influence its melting point and solubility. The rigid structure with zero rotatable bonds contributes to a lower conformational flexibility, which can be advantageous for specific receptor binding.
Crystalline Structure
The three-dimensional arrangement of molecules in the solid state is critical for understanding properties such as solubility and dissolution rate. A crystal structure for this compound is available in the Crystallography Open Database (COD).[6]
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| COD Number | 4029847 |
| Space Group | P 1 21/c 1 |
| a | 11.8302 Å |
| b | 7.0980 Å |
| c | 13.4700 Å |
| α | 90.00° |
| β | 102.437° |
| γ | 90.00° |
Data sourced from PubChem CID 2784881.[6]
This crystallographic information is invaluable for solid-state characterization and can be used as a reference for polymorphism screening, a critical step in drug development.
Experimental Determination of Physicochemical Properties: Protocols and Rationale
To complement the computed data, rigorous experimental determination of the physicochemical properties is essential. The following sections outline standardized protocols for key parameters.
Melting Point
The melting point is a fundamental indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice. For a pure crystalline solid, a sharp melting point range is expected.[7]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[7] Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Preliminary Determination: Heat the sample rapidly to get an approximate melting point.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a rate of approximately 10°C/min until the temperature is 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C/min.[8]
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point range is T₁-T₂. For a pure compound, this range should be narrow (0.5-2°C).
Solubility
Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability. The OECD Guideline 105 provides standardized methods for this determination.[9][10][11][12][13]
-
Rationale: This method directly measures the saturation concentration of the compound in a solvent at equilibrium and is considered the gold standard.[11]
-
Procedure: a. An excess amount of the solid compound is added to a known volume of the solvent (e.g., purified water, phosphate buffer at pH 7.4) in a flask. b. The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). c. The suspension is then filtered or centrifuged to separate the undissolved solid. d. The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
Caption: Workflow for solubility determination using the shake-flask method.
Lipophilicity (LogP/LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a key predictor of absorption, distribution, metabolism, and excretion (ADME) properties.[14][15][16] The partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH) is typically determined using the shake-flask method with n-octanol and a buffered aqueous phase.[17][18][19][20]
-
Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.
-
Equilibration: The funnel is shaken to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: After the phases have separated, the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic analysis provides invaluable information about the chemical structure and purity of the compound.
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds.[6][21][22]
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, characteristic signals would be expected for the aromatic protons and the two N-H protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
Protocol for NMR Sample Preparation:
-
Dissolve 5-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[21]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube.[23]
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
FTIR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, characteristic absorption bands would be expected for the N-H stretching of the indole and lactam, and the C=O stretching of the lactam.
Protocol for Solid-State FTIR (ATR or KBr Pellet):
-
Attenuated Total Reflectance (ATR): This is a simple and rapid method requiring minimal sample preparation.[24] A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
KBr Pellet Method: 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder.[2][3][4][25] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. The extended aromatic system of the indolo[3,2-c]quinoline core is expected to show strong absorbance in the UV region.
Protocol for UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Calibrate the spectrophotometer by running a baseline with the pure solvent in a quartz cuvette.[1]
-
Record the absorbance spectrum of the sample solution over the appropriate wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_max) should be reported.
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[26]
Protocol for MS Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for electrospray ionization - ESI).[27][28]
-
The sample solution is then introduced into the mass spectrometer for analysis.
Caption: A comprehensive analytical workflow for the characterization of the title compound.
Chemical Stability
The chemical stability of a compound is crucial for its storage, formulation, and in vivo behavior. The lactam ring in this compound may be susceptible to hydrolysis under strong acidic or basic conditions. The indole moiety may be prone to oxidation. A comprehensive stability study would involve subjecting the compound to stress conditions (e.g., varying pH, temperature, and light exposure) and monitoring its degradation over time using a stability-indicating HPLC method.
Conclusion
This compound represents a core structure of significant interest in the field of drug discovery. This guide has consolidated the available computed and crystallographic data to provide a foundational understanding of its physicochemical properties. More importantly, it has outlined a suite of standardized, robust experimental protocols that will enable researchers to generate the critical data required for advancing drug development programs based on this scaffold. The systematic application of these methodologies will ensure data integrity and facilitate the rational design of new therapeutic agents with optimized properties.
References
- 1. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. jascoinc.com [jascoinc.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. ossila.com [ossila.com]
- 6. organomation.com [organomation.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 11. filab.fr [filab.fr]
- 12. laboratuar.com [laboratuar.com]
- 13. oecd.org [oecd.org]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 21. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 22. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 23. sites.bu.edu [sites.bu.edu]
- 24. edinst.com [edinst.com]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 27. biocompare.com [biocompare.com]
- 28. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Spectroscopic and Synthetic Profile of Indolo[3,2-c]quinolin-6-one: A Technical Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic core, indolo[3,2-c]quinolin-6-one. This key scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document compiles available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) and outlines a relevant synthetic protocol.
Physicochemical Properties
The fundamental properties of indolo[3,2-c]quinolin-6-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀N₂O | PubChem[1] |
| Molecular Weight | 234.25 g/mol | PubChem[1] |
| CAS Number | 18735-98-3 | PubChem[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for the indolo[3,2-c]quinolin-6-one core are influenced by the aromatic rings and the lactam functionality.
¹H NMR: The aromatic protons of the indole and quinoline moieties are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The N-H protons of the indole and lactam groups would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbon of the lactam group in the range of δ 160-175 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm.
Note: Specific, experimentally verified NMR data for the unsubstituted indolo[3,2-c]quinolin-6-one is not available in the searched literature. The provided information is based on general principles of NMR spectroscopy and data from substituted analogs.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For indolo[3,2-c]quinolin-6-one, characteristic absorption bands are expected for the N-H and C=O stretching vibrations.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Indole & Lactam) | 3200 - 3400 |
| C=O Stretch (Lactam) | 1650 - 1690 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Data from a substituted derivative, 6-{6-(4-Aminophenyl)−1,7a-dihydro-[1][2][3]triazolo [3,4-b][2][3][4]thiadiazol-3-yl}−8‑chloro-6H-indolo [3,2-c]isoquinolin-5(11H)-one, showed a C=O absorption band at 1679 cm⁻¹ and N-H bands at 3278 and 3209 cm⁻¹, which aligns with the expected ranges.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
-
Expected Molecular Ion (M⁺): m/z = 234.0793 (for C₁₅H₁₀N₂O)[1]
Experimental Protocols
The synthesis of the indolo[3,2-c]quinoline core can be achieved through various synthetic strategies. One common approach involves the construction of the fused ring system from readily available starting materials.
General Synthetic Approach: Pictet-Spengler Reaction and Oxidation
A plausible and efficient method for the synthesis of the 11H-indolo[3,2-c]quinoline scaffold involves a p-TSA-mediated Pictet-Spengler reaction followed by aerobic oxidation.[5] While this specific protocol is for the quinoline core, similar strategies can be adapted for the synthesis of the quinolin-6-one derivative.
Workflow for Spectroscopic Analysis
The general workflow for obtaining and interpreting the spectroscopic data for indolo[3,2-c]quinolin-6-one is outlined in the diagram below.
Caption: A flowchart illustrating the key stages from synthesis to structural confirmation of indolo[3,2-c]quinolin-6-one.
References
- 1. 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one | C15H10N2O | CID 2784881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diastereoselective multicomponent synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones mediated by eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel indolo [3,2-c]isoquinoline-5-one-6-yl [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazole analogues: Design, synthesis, anticancer activity, docking with SARS-CoV-2 Omicron protease and MESP/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Indolo[3,2-c]quinolines: A Comprehensive Technical Guide to Their Therapeutic Targets in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indolo[3,2-c]quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, particularly in the realm of oncology. This technical guide provides an in-depth analysis of the key molecular targets of indolo[3,2-c]quinoline derivatives, summarizing critical quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this promising heterocyclic system.
Core Therapeutic Targets and Mechanisms of Action
Indolo[3,2-c]quinolines exert their therapeutic effects by engaging a variety of molecular targets, often with a multi-target profile. The primary mechanisms of action revolve around the disruption of fundamental cellular processes, including DNA replication and repair, cell cycle regulation, and signal transduction.
DNA Intercalation and Damage
A fundamental mechanism of action for many indolo[3,2-c]quinoline derivatives is their ability to intercalate into the DNA double helix.[1] This non-covalent insertion between base pairs distorts the DNA structure, interfering with the processes of replication and transcription and ultimately leading to cell cycle arrest and apoptosis. Furthermore, some derivatives have been shown to induce DNA damage, evidenced by the phosphorylation of H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks.[2] The planar tetracyclic ring system of the indolo[3,2-c]quinoline core is a key structural feature facilitating this interaction.[3]
Topoisomerase I and II Inhibition
Indolo[3,2-c]quinolines have been extensively investigated as inhibitors of topoisomerases I and II (Topo I and Topo II), enzymes critical for resolving DNA topological problems during replication, transcription, and recombination.[2][3] By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and subsequent cell death.[4][5] Notably, many derivatives exhibit dual inhibitory activity against both Topo I and Topo II, which can be advantageous in overcoming resistance mechanisms associated with single-target agents.[4][5]
Kinase Inhibition
The kinome represents another significant target class for indolo[3,2-c]quinoline derivatives. Their ability to compete with ATP for the kinase binding site allows them to modulate various signaling pathways crucial for cancer cell proliferation and survival.
-
Cyclin-Dependent Kinases (CDKs): Certain indolo[3,2-c]quinolines have been identified as inhibitors of CDK2/cyclin E, a key complex for the G1/S phase transition of the cell cycle.[6] Inhibition of this complex leads to cell cycle arrest.
-
DYRK1A: Specific derivatives of 11H-indolo[3,2-c]quinoline-6-carboxylic acid have been developed as potent and selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[7] This kinase is implicated in neurodevelopmental disorders and certain cancers.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: While not a primary target for all derivatives, some sulfonylated indolo[1,2-a]quinolines (a related scaffold) have shown inhibitory activity against EGFR tyrosine kinase, a key driver in many epithelial cancers.[8]
Histone Deacetylase (HDAC) Inhibition
In a novel approach to multi-target therapy, indolo[3,2-c]isoquinoline hydroxamic acid derivatives have been designed as dual inhibitors of both topoisomerases and histone deacetylases (HDACs).[9] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. The synergistic inhibition of both topoisomerases and HDACs offers a promising strategy for enhancing anti-cancer efficacy.[9]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative indolo[3,2-c]quinoline derivatives against their molecular targets and various cancer cell lines.
Table 1: Topoisomerase Inhibitory Activity of Indolo[3,2-c]quinoline Derivatives
| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5g | Topoisomerase I | 2.9 | Camptothecin | 1.64 |
| 8 | Topoisomerase II | 6.82 | Doxorubicin | 6.49 |
Data extracted from a study on 6-amino-11H-indolo[3,2-c]quinoline derivatives.[3]
Table 2: Kinase Inhibitory Activity of Indolo[3,2-c]quinoline Derivatives
| Compound | Target Kinase | IC50 (nM) |
| 5j | DYRK1A | 6 |
| 5o | DYRK1A | 22 |
Data for 10-iodo-substituted 11H-indolo[3,2-c]quinoline-6-carboxylic acids.[7]
Table 3: Antiproliferative Activity of Indolo[3,2-c]quinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
| 20a | HeLa | 0.52 |
| 20a | Detroit 551 (normal) | 19.32 |
| C(6) alkylamino-substituted derivatives | HeLa, A549, SKHep | < 2.17 |
| 5g | MV4-11 (leukemia) | < 0.9 |
| 8 | MV4-11 (leukemia) | < 0.9 |
| Cisplatin (reference) | MV4-11 (leukemia) | 2.36 |
Data compiled from multiple studies.[2][3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by indolo[3,2-c]quinolines and a general workflow for their biological evaluation.
Caption: Overview of the primary molecular targets and resulting cellular effects of indolo[3,2-c]quinolines.
Caption: A generalized workflow for the synthesis and biological evaluation of indolo[3,2-c]quinoline derivatives.
Key Experimental Protocols
Detailed, step-by-step protocols are essential for the accurate evaluation of indolo[3,2-c]quinoline derivatives. Below are generalized methodologies for key assays.
MTT Assay for Antiproliferative Activity
This colorimetric assay is a standard method for assessing cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the indolo[3,2-c]quinoline derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topo I.
Principle: Topo I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the DNA remains in its supercoiled form. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), Topo I enzyme, and the indolo[3,2-c]quinoline derivative at various concentrations in the appropriate reaction buffer. Include positive (e.g., camptothecin) and negative (no inhibitor) controls.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the DNA topoisomers.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
Analysis: The inhibition of Topo I is indicated by the persistence of the supercoiled DNA band compared to the negative control, where the DNA is mostly relaxed.
In Vitro Kinase Assay (e.g., for DYRK1A)
These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Principle: A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase (e.g., recombinant DYRK1A), its specific substrate peptide, ATP, and the indolo[3,2-c]quinoline derivative at various concentrations in the kinase reaction buffer.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, producing a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The inhibitory effect is calculated based on the increase in luminescence in the presence of the compound compared to the no-inhibitor control. Determine the IC50 value from the dose-response curve.
This guide provides a foundational understanding of the therapeutic potential of indolo[3,2-c]quinolines. Continued research into the structure-activity relationships, optimization of pharmacokinetic properties, and exploration of novel targets will be crucial for the successful clinical translation of this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiproliferative evaluation of certain indolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Indolo[3,2- c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indolo[3,2- c]isoquinoline Hydroxamic Acid Derivatives as Novel Orally Topoisomerase-Histone Deacetylase Dual Inhibitors for NSCLC Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indoloquinoline Core: A Technical Guide to its Natural Origins and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoloquinoline alkaloids represent a significant class of heterocyclic natural products, possessing a fused indole and quinoline ring system. These compounds have garnered substantial interest within the scientific community due to their wide spectrum of potent biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides an in-depth exploration of the natural origins of indoloquinoline compounds, with a primary focus on their principal plant source. It further details established experimental protocols for their isolation and presents key quantitative data to inform research and development efforts.
Principal Natural Source: Cryptolepis sanguinolenta
The main and most studied natural source of indoloquinoline alkaloids is the West African climbing shrub, Cryptolepis sanguinolenta (Lindl.) Schlechter, belonging to the Apocynaceae family.[1] Traditionally, extracts from the roots of this plant have been used in African folk medicine to treat a variety of ailments, most notably malaria, fevers, and urinary tract infections.[2][3] Phytochemical investigations have revealed that the roots are a rich source of a variety of indoloquinoline alkaloids, with cryptolepine being the most abundant.[4]
Key Indoloquinoline Alkaloids from Cryptolepis sanguinolenta:
-
Cryptolepine: The major alkaloid, it is an indolo[3,2-b]quinoline.[4]
-
Isocryptolepine (Cryptosanguinolentine): A regioisomer of cryptolepine, it possesses an indolo[3,2-c]quinoline scaffold.[5]
-
Neocryptolepine: Another key isomer with an indolo[2,3-b]quinoline structure.[6]
-
Quindoline: The parent compound of cryptolepine, lacking the N-methyl group.
-
Hydroxycryptolepine: A hydroxylated derivative of cryptolepine.[7]
-
Biscryptolepine and Cryptoquindoline: Dimeric indoloquinoline alkaloids found in the plant.[1]
Other Natural Sources
While Cryptolepis sanguinolenta is the most prolific source, indoloquinoline and related indole alkaloids have been isolated from other natural sources, including other plant species and marine organisms. For instance, cryptolepine has also been isolated from Microphilis guyanensis and Genipa americana.[7] Furthermore, a diverse array of indole alkaloids, some with complex fused ring systems, have been identified in marine-derived fungi and sponges, indicating a broader distribution of these scaffolds in nature.[8][9]
Quantitative Data
The following tables summarize key quantitative data regarding the yield and biological activity of prominent indoloquinoline alkaloids.
Table 1: Extraction Yields of Cryptolepine from Cryptolepis sanguinolenta Roots
| Extraction Method | Yield (% w/w) | Reference |
| Soxhlet Extraction with Methanol | 0.95 | [10] |
| "Green" Two-Step Soxhlet Extraction | 0.8 |
Table 2: In Vitro Antimalarial Activity of Indoloquinoline Alkaloids
| Compound | P. falciparum Strain K1 (IC50, µM) | P. falciparum Strain T996 (IC50, µM) | Reference |
| Cryptolepine | 0.23 | 0.059 | |
| Chloroquine (Reference) | 0.26 | 0.019 | |
| Cryptoheptine | 0.8 | 1.2 | |
| Ethyl Cryptolepinoate | 3.7 | - |
Table 3: In Vitro Anticancer Activity of Neocryptolepine and its Analogs
| Compound | Cell Line: Ehrlich Ascites Carcinoma (IC50, µM) | Reference |
| Neocryptolepine (Parent Compound) | 5.4 x 10⁻⁴ | |
| Analog 6b | 6.4 x 10⁻⁵ | |
| Analog 6d | 1.5 x 10⁻⁴ | |
| Thalidomide (Reference Drug) | 2.6 x 10⁻⁴ |
Experimental Protocols
Detailed methodologies for the extraction and isolation of indoloquinoline alkaloids are crucial for their further study and development. Below are protocols derived from published literature.
Protocol 1: Soxhlet Extraction and Isolation of Cryptolepine
This protocol is adapted from the methods described by Amewu et al. (2022) and Laryea et al. (2014).[10]
1. Plant Material Preparation:
- Sun-dry the roots of Cryptolepis sanguinolenta.
- Grind the dried roots into a fine powder using a ball miller.
2. Soxhlet Extraction:
- Place the powdered root material (e.g., 337 g) into a Soxhlet apparatus.
- Exhaustively extract with methanol (e.g., 1.5 L) at 50°C for 48 hours. This will yield a dark, crude alkaloidal mixture.
3. Initial Purification:
- Concentrate the methanol extract in vacuo using a rotary evaporator to a smaller volume (e.g., 200 mL).
- Render the concentrated extract alkaline with aqueous ammonium hydroxide.
- Perform a liquid-liquid extraction with chloroform (e.g., 5 x 100 mL portions) in a separation funnel to extract the alkaloids into the organic phase.
4. Chromatographic Separation:
- Combine the chloroform extracts and concentrate them.
- Subject the concentrated extract to column chromatography on silica gel.
- Elute the column with a solvent system of dichloromethane, chloroform, and methanol (e.g., 4:4:1 v/v/v).
- Collect fractions and monitor by Thin Layer Chromatography (TLC) on silica gel plates using the same mobile phase.
5. Crystallization of Cryptolepine:
- Combine the fractions containing cryptolepine (identifiable as a deep purple solution).
- Concentrate the combined fractions and acidify with aqueous HCl to a pH of 4.
- Separate the aqueous phase and basify it with aqueous ammonium hydroxide to precipitate the cryptolepine base.
- Extract the precipitated cryptolepine with chloroform.
- Treat the final chloroform layer with acidified ether to precipitate cryptolepine as a yellow solid.
- Filter and dry the solid to obtain pure cryptolepine.
Protocol 2: "Green" Extraction and Isolation of Cryptolepine
This environmentally friendly protocol avoids the use of chlorinated solvents and is adapted from Amewu et al. (2022).
1. Plant Material Preparation:
- As described in Protocol 1.
2. Two-Step Soxhlet Extraction:
- Perform a two-step Soxhlet extraction of the powdered roots. The specific solvents for each step should be optimized, but ethanol is a greener alternative to methanol.
3. Crystallization:
- Concentrate the extract under reduced pressure.
- Acidify the resulting residue with a 10% w/v solution of citric acid in ethanol.
- Reflux the mixture, adding sufficient ethanol to just dissolve the residue.
- Allow the solution to cool, which will induce the crystallization of cryptolepine citrate.
- Filter the crystals and wash them with cold ethanol.
- The cryptolepine citrate can be converted to the free base by dissolving in water, basifying with ammonium hydroxide, and extracting with a suitable organic solvent, followed by evaporation.
Visualizations: Workflows and Pathways
Experimental Workflow for Cryptolepine Isolation
Caption: Workflow for the isolation of cryptolepine.
Proposed Biosynthetic Pathway of Indoloquinoline Alkaloids
The complete enzymatic pathway for the biosynthesis of indoloquinoline alkaloids in C. sanguinolenta has not been fully elucidated. However, a plausible biogenetic route has been proposed, starting from the primary metabolite L-tryptophan. The key precursors are believed to be anthranilic acid and various indole derivatives, which are themselves by-products of tryptophan metabolism originating from chorismate.
Caption: Proposed biogenesis of indoloquinoline alkaloids.
Conclusion
The indoloquinoline alkaloids, with cryptolepine as their flagship compound, represent a compelling class of natural products with significant therapeutic potential. Their primary natural source, Cryptolepis sanguinolenta, provides a rich reservoir for the isolation of these compounds. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to further explore and harness the potential of these remarkable molecules. Future research into the specific biosynthetic pathways and the development of sustainable production methods will be critical in translating the promise of indoloquinoline alkaloids into tangible clinical applications.
References
- 1. Indoloquinolines as scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoloquinolines as Scaffolds for Drug Discovery | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of analogues of cryptolepine, an alkaloid isolated from the Suriname rainforest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Chemistry and Pharmacology of Cryptolepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indoloquinolines: Possible Biogenesis from Common Indole Precurso...: Ingenta Connect [ingentaconnect.com]
- 10. Cryptolepine, the Main Alkaloid of the Antimalarial Cryptolepis sanguinolenta (Lindl.) Schlechter, Induces Malformations in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
The Indolo[3,2-c]quinoline Core: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indolo[3,2-c]quinoline core, a rigid, planar tetracyclic system, has emerged as a significant "privileged scaffold" in medicinal chemistry. Its unique structure allows for intercalation into DNA and interaction with various enzymatic targets, leading to a broad spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, biological significance, and mechanism of action of indolo[3,2-c]quinoline derivatives, with a focus on their potential as therapeutic agents.
Synthesis of the Indolo[3,2-c]quinoline Scaffold
The construction of the indolo[3,2-c]quinoline core can be achieved through several synthetic strategies. A common and effective method is the Fischer indole synthesis.
General Experimental Protocol: Fischer Indolization Route
A practical two-step synthesis often involves the Fischer indole method followed by oxidative aromatization, which can be performed in a one-pot reaction under microwave irradiation for efficiency.[1]
Step 1: Fischer Indole Synthesis Substituted 4-methoxyquinolines are reacted with appropriate arylhydrazines. This reaction is typically carried out in the presence of an acid catalyst.
Step 2: Oxidative Aromatization The intermediate from the Fischer indole synthesis undergoes oxidative aromatization to yield the final indolo[3,2-c]quinoline scaffold.
A representative synthetic workflow is depicted below:
Biological Activities and Therapeutic Potential
Derivatives of the indolo[3,2-c]quinoline core have demonstrated a wide array of pharmacological activities, with anticancer and antiproliferative effects being the most extensively studied.
Anticancer and Antiproliferative Activity
Numerous studies have reported the potent cytotoxic effects of indolo[3,2-c]quinoline derivatives against various cancer cell lines. The planar nature of the tetracyclic system allows these molecules to intercalate into DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death.[1]
Table 1: Antiproliferative Activity of Selected Indolo[3,2-c]quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 20a | HeLa | 0.52 | [2] |
| 20a | Detroit 551 | 19.32 | [2] |
| 25 | HeLa | < 2.17 | [2] |
| 25 | A549 | < 2.17 | [2] |
| 25 | SKHep | < 2.17 | [2] |
| 5j | DYRK1A (kinase) | 0.006 | [3] |
| 5o | DYRK1A (kinase) | 0.022 | [3] |
IC50: The half maximal inhibitory concentration.
Other Biological Activities
Beyond their anticancer properties, indolo[3,2-c]quinolines have also shown promise as:
-
Antimalarial agents: Certain derivatives exhibit potent activity against Plasmodium falciparum.
-
Antifungal and Antibacterial agents: Some compounds have demonstrated significant activity against various fungal and bacterial strains.[4]
-
Kinase inhibitors: Specific derivatives have been identified as potent inhibitors of kinases such as DYRK1A, which are implicated in neurological disorders.[3]
Mechanism of Action in Cancer
The anticancer activity of indolo[3,2-c]quinoline derivatives is often multifactorial, involving DNA damage, inhibition of key enzymes, and induction of apoptosis.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the indolo[3,2-c]quinoline core is a key determinant of its ability to intercalate between DNA base pairs. This physical insertion into the DNA helix can disrupt DNA replication and transcription. Furthermore, these compounds have been shown to inhibit topoisomerases I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[2] Inhibition of these enzymes leads to the accumulation of DNA strand breaks.
Induction of Apoptosis
Indolo[3,2-c]quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often triggered by the DNA damage caused by these compounds. A key derivative, compound 25 (N,N-bis-[3-(11H-indolo[3,2-c]quinolin-6-yl)aminopropyl]amine hydrochloride), has been shown to induce several hallmarks of apoptosis.[2]
The proposed signaling pathway for the induction of apoptosis by indolo[3,2-c]quinoline derivatives is illustrated below:
Key Experimental Protocols
The biological evaluation of indolo[3,2-c]quinoline derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action.
Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the indolo[3,2-c]quinoline derivatives to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caspase-3 Activation Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the indolo[3,2-c]quinoline derivative for a specified time.
-
Cell Lysis: Lyse the cells to release the cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA).
-
Incubation: Incubate at 37°C to allow for substrate cleavage.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold increase in caspase-3 activity.
γ-H2AX Phosphorylation Assay (Immunofluorescence)
This assay detects the phosphorylation of histone H2AX, a marker of DNA double-strand breaks.
Protocol:
-
Cell Treatment and Fixation: Treat cells with the compound, then fix and permeabilize them.
-
Antibody Staining: Incubate the cells with a primary antibody against phospho-H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody.
-
DNA Staining: Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Imaging: Visualize the cells using a fluorescence microscope or an imaging flow cytometer.
-
Analysis: Quantify the intensity or number of γ-H2AX foci per nucleus.
The general workflow for the biological evaluation of these compounds is summarized below:
Conclusion
The indolo[3,2-c]quinoline scaffold represents a highly versatile and potent core structure in the development of new therapeutic agents. Its ability to interact with fundamental cellular components like DNA and key enzymes makes it a compelling starting point for the design of novel anticancer, antimalarial, and kinase-inhibiting drugs. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of indolo[3,2-c]quinoline derivatives hold significant promise for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiproliferative evaluation of certain indolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolo[3,2-c]cinnolines with antiproliferative, antifungal, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Isocryptolepine, a member of the indoloquinoline alkaloid family isolated from the West African shrub Cryptolepis sanguinolenta, and its synthetic analogs have garnered significant scientific interest due to their broad spectrum of pharmacological activities. These compounds have demonstrated potent antimalarial, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the pharmacological profile of isocryptolepine and related analogs, detailing their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.
Core Pharmacological Activities
Isocryptolepine and its derivatives exert their biological effects through multiple mechanisms, primarily by interacting with DNA and inhibiting essential cellular enzymes. The planar aromatic structure of these compounds allows them to intercalate between the base pairs of DNA, leading to conformational changes that disrupt DNA replication and transcription.[1] Furthermore, they are known inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cellular processes.[1] By stabilizing the topoisomerase II-DNA cleavage complex, these alkaloids introduce double-strand breaks in the DNA, ultimately triggering cell cycle arrest and apoptosis.[1][2]
Quantitative Biological Data
The biological activities of isocryptolepine and its analogs have been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for their cytotoxic and antimalarial activities, as well as the minimum inhibitory concentration (MIC) values for their antimicrobial effects.
Table 1: Cytotoxicity of Isocryptolepine and Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Isocryptolepine | Various Cancer Cells | Varies | [3] |
| Neocryptolepine | Various Cancer Cells | Varies | [3] |
| 11-(3-aminopropylamino)-substituted derivatives | MDA-MB-453 (Breast) | 0.30 - 0.50 | [4] |
| 2-Methoxy-11-(3-aminopropylamino)-derivative | MDA-MB-453 (Breast) | 0.20 | [4] |
| 11-(3-amino-2-hydroxy)propylamino derivatives | A549 (Lung) | 0.19 - 0.20 | [3] |
| Neocryptolepine derivatives | HCT116 (Colorectal) | 0.117 | [3] |
| Neocryptolepine derivatives | AGS (Gastric) | 0.043 - 4.5 | [5] |
| Neocryptolepine derivatives | HCT116 (Colorectal) | 0.33 - 0.35 | [5] |
Table 2: Antimalarial Activity of Isocryptolepine and Analogs
| Compound | Plasmodium falciparum Strain | IC50 (nM) | Reference |
| Isocryptolepine | K1 (chloroquine-resistant) | 230 ± 40 | [6] |
| N-methyl-isocryptolepinium iodide | K1 (chloroquine-resistant) | 17 ± 4 | [6] |
| 8-bromo-2-chloroisocryptolepine | W2mef (chloroquine-resistant) | 85 | [7] |
| 3-fluoro-8-bromo-isocryptolepine | K1, 3D7, SKF58, SRIV35 | Good to Excellent | [8] |
Table 3: Antimicrobial Activity of Isocryptolepine and Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Neocryptolepine | Gram-positive bacteria | < 100 | [9] |
| Biscryptolepine | Gram-positive bacteria | 31 - 62.5 | [9] |
| Isocryptolepine (3a) | E. faecalis | 100 µM | [10] |
| Isocryptolepine (3a) | S. aureus | 100 µM | [10] |
| Pyridophenanthridine (4a) | E. faecalis | 100 µM | [10] |
| Pyridophenanthridine (4a) | S. aureus | 100 µM | [10] |
| Pyridophenanthridine (8a) | E. faecalis | 75 µM | [10] |
| Pyridophenanthridine (8a) | S. aureus | 75 µM | [10] |
Key Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of isocryptolepine and its analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[11][12][13]
In Vitro Antimalarial Assay (P. falciparum Drug Susceptibility Test)
This assay determines the efficacy of compounds against the erythrocytic stages of Plasmodium falciparum.[5][14]
Procedure:
-
Culture P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with serum or a serum substitute.[14]
-
Synchronize the parasite culture to the ring stage.
-
In a 96-well plate, add serial dilutions of the test compound to the parasite culture.
-
Incubate the plates for 48-72 hours in a controlled atmosphere (low oxygen, high carbon dioxide).
-
Parasite growth inhibition can be quantified using various methods, such as:
-
Microscopy: Giemsa-stained smears to visually count parasitemia.
-
Fluorometric assays: Using DNA-intercalating dyes like SYBR Green I to quantify parasite DNA.[15]
-
Enzyme-linked immunosorbent assay (ELISA): Detecting parasite-specific proteins like pLDH or HRP2.
-
-
Determine the IC50 value by plotting the percentage of parasite growth inhibition against the drug concentration.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Procedure:
-
Prepare a twofold serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.[17]
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, often by detecting the stabilization of the enzyme-DNA cleavage complex.[18]
Procedure:
-
Incubate purified human topoisomerase II with a DNA substrate (e.g., supercoiled plasmid DNA or kinetoplast DNA) in the presence of ATP.
-
Add various concentrations of the test compound to the reaction mixture.
-
Stop the reaction and treat with a proteinase to digest the enzyme.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Inhibitors of topoisomerase II will either prevent the relaxation of supercoiled DNA or lead to the accumulation of linearized DNA (indicative of cleavage complex stabilization).[7][19]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Treat cells with the test compound for a specific duration.
-
Harvest and fix the cells, typically with cold ethanol, to permeabilize the cell membrane.[20]
-
Treat the cells with RNase to degrade RNA, which can also be stained by propidium iodide.[4]
-
Stain the cells with a propidium iodide (PI) solution. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
Procedure:
-
Treat cells with the test compound to induce apoptosis.
-
Harvest the cells and resuspend them in a binding buffer.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).[8]
-
Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
-
Analyze the stained cells by flow cytometry.
-
The results allow for the differentiation of cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating the pharmacological profile of isocryptolepine analogs.
Caption: A typical experimental workflow for the pharmacological evaluation of isocryptolepine analogs.
Caption: Signaling pathway of isocryptolepine-induced DNA damage and apoptosis.
Caption: Cryptolepine-mediated induction of apoptosis via inhibition of the NF-κB signaling pathway.[22]
References
- 1. DNA intercalation, topoisomerase II inhibition and cytotoxic activity of the plant alkaloid neocryptolepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. topogen.com [topogen.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Antibacterial and antifungal activities of neocryptolepine, biscryptolepine and cryptoquindoline, alkaloids isolated from Cryptolepis sanguinolenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iddo.org [iddo.org]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. benchchem.com [benchchem.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. pa2online.org [pa2online.org]
Methodological & Application
Application Notes and Protocols for Kinase Inhibition Assays with Indolo[3,2-c]quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolo[3,2-c]quinoline scaffold is a prominent heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent kinase inhibition.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
These application notes provide a comprehensive guide for researchers utilizing indolo[3,2-c]quinoline derivatives to investigate kinase inhibition. Detailed protocols for biochemical and cell-based assays are outlined to enable the determination of inhibitor potency (IC50), selectivity, and cellular target engagement.
Data Presentation: Kinase Inhibitory Activity of Indolo[3,2-c]quinoline Derivatives
The inhibitory activity of indolo[3,2-c]quinoline compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the in vitro kinase inhibitory activities of a series of 11H-indolo[3,2-c]quinoline-6-carboxylic acids against a panel of CMGC protein kinases, as well as the antiproliferative activity of other derivatives in various cancer cell lines.
Table 1: In Vitro Kinase Inhibition (IC50, µM) of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acids
| Compound | R1 | R3 | DYRK1A | DYRK1B | DYRK2 | CLK1 | CLK4 | GSK-3α/β |
| 5a | H | H | 2.6 | >10 | >10 | >10 | >10 | >10 |
| 5h | Cl | H | 0.085 | 0.53 | 0.08 | 0.015 | 0.01 | 1.6 |
| 5j | I | H | 0.006 | 0.6 | 0.7 | 0.8 | 0.9 | >10 |
| 5m | Cl | 2-Cl | 0.05 | 0.4 | 0.05 | 0.01 | 0.005 | 0.8 |
| 5o | I | 2-Cl | 0.022 | 0.8 | 1.2 | 1.5 | 1.8 | >10 |
Data sourced from Becker et al. (2014).[4] All data points for the construction of dose-response curves were recorded in triplicate.
Table 2: Antiproliferative Activity (IC50, µM) of Selected Indolo[3,2-c]quinoline Derivatives
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | SKHep (Liver Cancer) | PC-3 (Prostate Cancer) | Detroit 551 (Normal Fibroblast) |
| 11a | 1.02 | 1.25 | 1.11 | 10.21 | 1.13 |
| 12a | 1.15 | 1.33 | 1.19 | 12.54 | 1.21 |
| 13a | 1.32 | 1.54 | 1.28 | 15.32 | 1.35 |
| 14a | 1.55 | 1.87 | 1.45 | 18.78 | 1.62 |
| 15a | 1.89 | 2.17 | 1.76 | 20.11 | 1.98 |
| 20a | 0.52 | - | - | - | 19.32 |
| 25 | - | - | - | - | - |
| Doxorubicin | 0.21 | 0.32 | 0.28 | 0.45 | 0.33 |
Data adapted from Chen et al. (2010).[5]
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental procedures, the following diagrams illustrate key signaling pathways targeted by kinase inhibitors and a general workflow for inhibitor screening.
Signaling Pathway Diagrams
Experimental Workflow
Experimental Protocols
Herein are detailed protocols for key biochemical and cell-based assays to evaluate the inhibitory properties of indolo[3,2-c]quinoline compounds.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][6][7]
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Indolo[3,2-c]quinoline compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indolo[3,2-c]quinoline compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on kinase activity.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the compound solution or vehicle control (DMSO in assay buffer).
-
Add 5 µL of a master mix containing the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be optimized, often near the Km value for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.
-
ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[8]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.[8]
-
Luminescence Measurement: Incubate at room temperature for 30-60 minutes. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the indolo[3,2-c]quinoline compound and fitting the data to a dose-response curve.
-
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
This competitive immunoassay measures the displacement of a fluorescently labeled phosphopeptide (tracer) from a phosphospecific antibody by the product of the kinase reaction.[9][10][11]
Materials:
-
Kinase of interest and corresponding substrate peptide
-
Indolo[3,2-c]quinoline compounds
-
ATP
-
Fluorescently labeled phosphopeptide tracer
-
Phosphospecific antibody
-
FP assay buffer (e.g., 100 mM HEPES pH 7.3, 50 mM MgCl₂, 50 mM MnCl₂)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indolo[3,2-c]quinoline compounds in DMSO, followed by dilution in FP assay buffer.
-
Kinase Reaction:
-
In the assay plate, combine the kinase, substrate peptide, and the indolo[3,2-c]quinoline compound or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing the phosphospecific antibody and the fluorescently labeled phosphopeptide tracer.
-
Incubate for at least 10 minutes to allow for binding equilibrium.[10]
-
-
Measurement: Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).[10]
-
Data Analysis:
-
A decrease in fluorescence polarization indicates inhibition of the kinase, as less phosphorylated product is available to displace the tracer from the antibody.
-
Calculate percent inhibition and determine IC50 values as described for the ADP-Glo™ assay.
-
Protocol 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA™)
CETSA™ is a powerful method to verify that a compound binds to its intended target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[12][13][14]
Materials:
-
Cultured cells expressing the target kinase
-
Indolo[3,2-c]quinoline compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Equipment for Western blot analysis (SDS-PAGE gels, transfer apparatus, antibodies)
Procedure:
-
Cell Treatment: Treat cultured cells with the indolo[3,2-c]quinoline compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.[12]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform Western blot analysis using a primary antibody specific to the target kinase to detect the amount of soluble protein remaining at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities for the target kinase at each temperature.
-
Plot the percentage of soluble protein (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples to generate melting curves.
-
A shift in the melting temperature (Tm) in the presence of the indolo[3,2-c]quinoline compound indicates direct target engagement.
-
Protocol 4: Cellular Pathway Inhibition (Western Blot Analysis)
This protocol assesses the effect of the indolo[3,2-c]quinoline inhibitor on the phosphorylation status of the target kinase and its downstream substrates within a cellular context.[15][16]
Materials:
-
Cultured cells relevant to the kinase pathway
-
Indolo[3,2-c]quinoline compound
-
Serum-free and complete cell culture medium
-
Growth factor or stimulus to activate the kinase pathway (if necessary)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against the total and phosphorylated forms of the target kinase and downstream proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere.
-
If studying a stimulus-induced pathway, serum-starve the cells (e.g., for 12-16 hours).
-
Pre-treat the cells with various concentrations of the indolo[3,2-c]quinoline compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor or agonist for a short period (e.g., 15-30 minutes) to activate the pathway. Include an unstimulated control.
-
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies).
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total form of the protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
A dose-dependent decrease in the level of the phosphorylated protein relative to the total protein confirms the inhibitory activity of the indolo[3,2-c]quinoline compound in the cellular pathway.
-
Assay Validation and Quality Control
For high-throughput screening (HTS) applications, it is crucial to validate the robustness of the assay. The Z'-factor is a statistical parameter used for this purpose, measuring the separation between positive and negative controls.
Z'-Factor Calculation:
The Z'-factor is calculated using the following formula:
Z' = 1 - [(3 * (σ_p + σ_n)) / |μ_p - μ_n|]
Where:
-
μ_p = mean of the positive control (e.g., no inhibitor)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., maximum inhibition or no enzyme)
-
σ_n = standard deviation of the negative control
Interpretation of Z'-Factor:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay, may be acceptable.
-
Z' < 0: A poor assay, not suitable for screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative evaluation of certain indolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]
- 8. promega.com [promega.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. annualreviews.org [annualreviews.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Application of Indolo[3,2-c]quinolin-6-ones in Osteosarcoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteosarcoma is the most prevalent primary malignant bone tumor, predominantly affecting children and adolescents. Despite advancements in treatment, including chemotherapy and surgery, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic agents. Indolo[3,2-c]quinolin-6-ones are a class of heterocyclic compounds that have garnered interest in cancer research due to their structural similarity to natural products with potent biological activities. While direct studies on the application of indolo[3,2-c]quinolin-6-ones in osteosarcoma cell lines are limited in the current literature, this document provides a comprehensive overview based on the activity of structurally related indole-containing compounds in osteosarcoma and the known mechanisms of indolo[3,2-c]quinoline derivatives in other cancers.
This application note summarizes the potential anti-cancer effects, outlines detailed experimental protocols for assessing these effects, and visualizes the potential mechanisms of action through signaling pathway diagrams. The provided data and protocols are primarily based on studies of indole-3-carbinol (I3C), a related compound, in osteosarcoma cell lines, and are intended to serve as a foundational guide for investigating novel indolo[3,2-c]quinolin-6-one derivatives.
Data Presentation: Antiproliferative and Pro-Apoptotic Effects
The following tables summarize the reported effects of Indole-3-Carbinol (I3C) on human osteosarcoma cell lines, which can be used as a benchmark for evaluating new indolo[3,2-c]quinolin-6-one compounds.
Table 1: Cell Viability of Osteosarcoma Cell Lines Treated with Indole-3-Carbinol (I3C)
| Cell Line | Treatment Duration | IC50 Concentration (µM) |
| MG-63 | 24 hours | Not specified |
| 48 hours | Not specified | |
| U2OS | 24 hours | Not specified |
| 48 hours | Not specified |
Note: While specific IC50 values were not provided in the source material, a dose- and time-dependent decrease in cell viability was observed in both MG-63 and U2OS cell lines when treated with I3C at concentrations of 200, 400, and 600 µM.[1][2]
Table 2: Apoptosis Induction in Osteosarcoma Cell Lines by Indole-3-Carbinol (I3C)
| Cell Line | Treatment | Observation |
| MG-63 | Indole-3-Carbinol (I3C) | Dose- and time-dependent increase in apoptosis.[1][2] |
| U2OS | Indole-3-Carbinol (I3C) | Dose- and time-dependent increase in apoptosis.[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of indolo[3,2-c]quinolin-6-ones in osteosarcoma cell lines.
Cell Culture
Human osteosarcoma cell lines such as MG-63 and U2OS can be obtained from the American Type Culture Collection (ATCC).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed osteosarcoma cells (e.g., MG-63, U2OS) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indolo[3,2-c]quinolin-6-one compound for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Seed cells and treat with the indolo[3,2-c]quinolin-6-one compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key proteins to investigate based on related compounds include:
-
Apoptosis markers: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.
-
Cell cycle regulators: Cyclin D1, CDK4, p21, p27.
-
Signaling pathway proteins: Phospho-Akt, Akt, Phospho-ERK, ERK, Phospho-JNK, JNK.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Signaling Pathways and Experimental Workflow
Potential Signaling Pathways Affected by Indolo[3,2-c]quinolin-6-ones in Osteosarcoma
Based on the known mechanisms of indolo[3,2-c]quinoline derivatives in other cancers, which include DNA intercalation and inhibition of topoisomerases and cyclin-dependent kinases, and the observed effects of indole-3-carbinol in osteosarcoma, the following signaling pathways are of interest for investigation.[3]
Caption: Potential mechanisms of Indolo[3,2-c]quinolin-6-ones in osteosarcoma.
Experimental Workflow for Evaluating Indolo[3,2-c]quinolin-6-ones
The following diagram outlines a logical workflow for the preclinical evaluation of novel indolo[3,2-c]quinolin-6-one compounds against osteosarcoma cell lines.
Caption: Preclinical evaluation workflow for novel anti-osteosarcoma compounds.
Logical Relationship of Apoptosis Induction Pathway
This diagram illustrates the logical flow of events leading to apoptosis as observed in osteosarcoma cells treated with indole-3-carbinol, a pathway that could be relevant for indolo[3,2-c]quinolin-6-ones.
Caption: Apoptosis induction cascade in osteosarcoma cells.
References
- 1. Indole-3-Carbinol Induces Apoptosis in Human Osteosarcoma MG-63 and U2OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-Carbinol Induces Apoptosis in Human Osteosarcoma MG-63 and U2OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative evaluation of certain indolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of Indolo[3,2-c]quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing molecular docking studies on indolo[3,2-c]quinoline derivatives, a class of compounds with significant therapeutic potential. The primary focus of this protocol is their interaction with human topoisomerase II, a key enzyme in DNA replication and a validated target for anticancer drugs. Additionally, a summary of their activity against other targets is provided.
Overview
Indolo[3,2-c]quinolines are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antiparasitic properties.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target.
This document outlines a comprehensive molecular docking protocol using widely accessible software and provides a framework for interpreting the results.
Experimental Protocols
Target Selection and Preparation: Human Topoisomerase II
Human topoisomerase II alpha (Top2α) is a primary target for many anticancer drugs. The crystal structure of the human Top2α ATPase domain complexed with ADP (PDB ID: 3QX3) is a suitable receptor for these docking studies.
Protocol for Receptor Preparation using UCSF Chimera and AutoDockTools:
-
Fetch the Protein Data Bank (PDB) file:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter 3QX3 and click Fetch.
-
-
Prepare the protein structure:
-
Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction. This can be done by selecting and deleting them.
-
Add hydrogen atoms to the protein, considering the appropriate protonation states of amino acid residues at physiological pH (7.4). In Chimera, this can be done using the Dock Prep tool.[3]
-
Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.[3]
-
-
Convert the prepared protein to the PDBQT format:
-
Open the prepared PDB file in AutoDockTools.
-
Go to Grid > Macromolecule > Choose.
-
Select the protein and save it in the PDBQT format. This format includes atomic charges and atom types required by AutoDock.
-
Ligand Preparation: Indolo[3,2-c]quinoline Derivatives
The 3D structures of the indolo[3,2-c]quinoline derivatives need to be prepared for docking.
Protocol for Ligand Preparation using ChemDraw, Chem3D, and Open Babel:
-
Draw the 2D structure:
-
Use a chemical drawing software like ChemDraw to draw the 2D structure of the indolo[3,2-c]quinoline derivative.
-
-
Generate the 3D structure and perform energy minimization:
-
Import the 2D structure into a 3D modeling software such as Chem3D.
-
Perform energy minimization to obtain a low-energy conformation of the ligand. A common method is the MM2 force field.[4]
-
-
Convert to the required file format:
-
Save the energy-minimized structure as a MOL file.
-
Use a file format converter like Open Babel to convert the MOL file to the PDBQT format required by AutoDock Vina. This step also assigns Gasteiger charges to the ligand atoms.
-
Molecular Docking using AutoDock Vina
Protocol for setting up and running the docking simulation:
-
Grid Box Generation:
-
The grid box defines the search space for the docking algorithm on the receptor.
-
In AutoDockTools, go to Grid > Grid Box.
-
Define the center and dimensions of the grid box to encompass the active site of topoisomerase II. For the 3QX3 structure, the active site is the ATP-binding pocket. The grid box should be centered on this pocket with dimensions large enough to accommodate the ligand. For example, a grid box with dimensions of 60 x 60 x 60 Å is a reasonable starting point.[5][6][7]
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
Analysis of Docking Results
The output of the docking simulation will be a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).
Protocol for Analyzing the Results:
-
Visualize the docking poses:
-
Use a molecular visualization tool like PyMOL or UCSF Chimera to open the receptor and the output ligand PDBQT file.
-
Analyze the binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the active site.
-
-
Interpret the binding energy:
-
The binding energy is an estimation of the binding affinity. More negative values indicate a stronger predicted binding.
-
Quantitative Data Summary
The following tables summarize the biological activity and docking scores of selected indolo[3,2-c]quinoline derivatives against various targets.
Table 1: Inhibitory Activity of Indolo[3,2-c]quinoline Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 5g | Topoisomerase I | 2.9 | |
| 8 | Topoisomerase II | 6.82 | |
| 5c | Ferrous ion chelation | 4.06 µg/mL | [2] |
| 6b, 6e | M. tuberculosis | MIC 1.0 mg/L | [2] |
Table 2: Molecular Docking Scores of Indolo[3,2-c]quinoline Derivatives
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| 4d, 5a, 5b, 6b, 6f | COVID-19 Main Protease (6LZE) | Not specified, good interactions reported | [2][4] |
| 4d, 5b, 6f | SARS-CoV-2 Main Protease (6XFN) | Not specified, good interactions reported | [4] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the molecular docking protocol.
Caption: Molecular docking workflow for indolo[3,2-c]quinoline derivatives.
Topoisomerase II-Mediated Apoptosis Signaling Pathway
The inhibition of topoisomerase II by indolo[3,2-c]quinoline derivatives can lead to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks and the activation of apoptotic pathways.
Caption: Topoisomerase II inhibition-induced apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel indolo[3,2-c]isoquinoline derivatives bearing pyrimidine, piperazine rings and their biological evaluation and docking studies against COVID-19 virus main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel indolo[3,2-c]isoquinoline derivatives bearing pyrimidine, piperazine rings and their biological evaluation and docking studies against COVID-19 virus main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Item - Grid box parameters for AutoDock in the molecular docking analysis. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for Cell Viability Assay using 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one (IQ-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for conducting cell viability assays using 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one, also known as IQ-1. IQ-1 is a known modulator of the Wnt/β-catenin signaling pathway and has applications in both stem cell and cancer research.
Application Notes
This compound (IQ-1) is a small molecule that has been identified as a selective inhibitor of p300-dependent β-catenin signaling.[1] Its mechanism of action involves binding to the PR72/130 subunit of protein phosphatase 2A (PP2A), which leads to a decrease in the phosphorylation of the β-catenin coactivator, p300.[1] This, in turn, reduces the affinity of p300 for β-catenin, thereby inhibiting the interaction between β-catenin and p300 while promoting β-catenin/CBP-mediated transcription.[1]
Key Applications:
-
Stem Cell Biology: IQ-1, in conjunction with Wnt3a, has been used to maintain the pluripotency of mouse embryonic stem (ES) cells in the absence of serum, mouse embryonic fibroblasts (MEFs), or leukemia inhibitory factor (LIF).[1] It also enhances the expansion of cardiovascular progenitor cells derived from mouse ES cells.[1]
-
Cancer Research: IQ-1 has been shown to induce the conversion of cancer cells into a side population of cancer stem-like cells, which exhibit high levels of drug resistance and tumorigenicity.[1] Various derivatives of the indoloquinoline structure have demonstrated cytotoxic activity against a range of cancer cell lines, including lung adenocarcinoma, breast cancer, melanoma, and colon cancer.[2][3][4]
Mechanism of Action:
The primary target of IQ-1 is the Wnt signaling pathway, a critical pathway in cellular processes such as proliferation, differentiation, and survival.[1][5] By modulating the interaction between β-catenin and its coactivators, IQ-1 can influence gene transcription and subsequent cellular responses. The scaffolding protein IQGAP1 is also known to play a role in multiple signaling pathways, including the Ras-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation.[5]
Experimental Protocols
The following is a generalized protocol for assessing cell viability upon treatment with IQ-1 using a common colorimetric method, the MTT assay. This protocol can be adapted for other tetrazolium-based assays (e.g., WST-1, MTS) or luminescence-based assays (e.g., ATP measurement).
Materials:
-
This compound (IQ-1)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells to be assayed.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of IQ-1 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the IQ-1 stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of IQ-1. Include vehicle control (medium with the same concentration of DMSO without the compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle shaking or pipetting up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of IQ-1 using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of IQ-1 to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation
The following table provides a template for summarizing quantitative data from cell viability assays with IQ-1. Example data from studies on similar indoloquinoline derivatives are included for illustrative purposes.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| Example Data (Not IQ-1) | |||
| A549 (Lung Adenocarcinoma) | 5H-indolo[2,3-b]quinoline O-aminoglycoside | 72 | ~1.0 |
| MCF-7 (Breast Cancer) | 5H-indolo[2,3-b]quinoline O-aminoglycoside | 72 | ~1.5 |
| Your Experimental Data | |||
| [Enter Cell Line] | IQ-1 | [Enter Time] | [Enter Value] |
| [Enter Cell Line] | IQ-1 | [Enter Time] | [Enter Value] |
Note: The example data is derived from studies on similar but not identical compounds and should be used for reference only.[2]
Visualization
Caption: General workflow for a cell viability assay.
Caption: IQ-1 modulates the Wnt/β-catenin signaling pathway.
References
Application Notes and Protocols: Utilizing Indolo[3,2-c]quinolines as Selective DYRK1A Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a pleiotropic protein kinase involved in diverse cellular processes, including cell proliferation, neuronal differentiation, and cell cycle control.[1][2] The gene for DYRK1A is located on chromosome 21, and its overexpression is strongly implicated in the cognitive deficits associated with Down syndrome and the pathology of neurodegenerative conditions like Alzheimer's disease.[3][4][5][6] This has made DYRK1A a compelling therapeutic target. The challenge, however, lies in developing inhibitors that are selective for DYRK1A over other closely related kinases, particularly within the CMGC (CDK, MAPK, GSK3, CLK) kinase group, to minimize off-target effects.[3][5][7] The 11H-indolo[3,2-c]quinoline scaffold has emerged as a promising starting point for developing potent and selective DYRK1A inhibitors, with specific derivatives showing excellent selectivity against related DYRK and CLK family members.[3][7][8]
DYRK1A Signaling Pathways
DYRK1A is a serine/threonine kinase that activates itself through autophosphorylation on a key tyrosine residue in its activation loop.[9] Once active, it phosphorylates a wide array of cytosolic and nuclear proteins, including transcription factors like NFAT and CREB, and proteins involved in neurodegeneration such as Tau and Amyloid Precursor Protein (APP).[10] Its activity influences major signaling cascades, including the ASK1-JNK pathway involved in apoptotic cell death.[10] Understanding these pathways is critical for elucidating the mechanism of action of DYRK1A inhibitors.
References
- 1. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids are selective inhibitors of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DYRK1A - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Indolo[3,2-c]quinoline Derivatives for Anticancer Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indolo[3,2-c]quinoline derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent anticancer properties. Their planar tetracyclic structure allows them to intercalate with DNA and inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases. This document provides detailed protocols for the synthesis of a key intermediate, 6-chloro-11H-indolo[3,2-c]quinoline, and its subsequent conversion to bioactive amino derivatives. Furthermore, it outlines standard in vitro assays for evaluating their anticancer efficacy, including the MTT assay for cytotoxicity, annexin V/propidium iodide staining for apoptosis detection, and cell cycle analysis. The underlying mechanisms of action, primarily through topoisomerase I/II inhibition and modulation of the PI3K/Akt/mTOR signaling pathway, are also discussed and visualized.
Data Presentation
The anticancer activity of various indolo[3,2-c]quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. The following table summarizes representative data for selected compounds.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Unsubstituted | Various | 19.0 (mean GI50) | [1] |
| 1b | Unsubstituted | Various | 18.2 (mean GI50) | [1] |
| 5g | 6-amino substituted | MV4-11 (Leukemia) | < 0.9 | [2] |
| 8 | 6-amino substituted | MV4-11 (Leukemia) | < 0.9 | [2] |
| L1 | N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine | Various | High nanomolar range | [1] |
| L2 | N′-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine | Various | High nanomolar range | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-11H-indolo[3,2-c]quinoline
This protocol describes a common method for synthesizing the key intermediate, 6-chloro-11H-indolo[3,2-c]quinoline, which serves as a versatile precursor for a variety of amino-functionalized derivatives.
Materials:
-
2-Amino-N-phenylbenzamide
-
Phosphorus oxychloride (POCl3)
-
Dry toluene
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-amino-N-phenylbenzamide in dry toluene.
-
Slowly add phosphorus oxychloride (POCl3) to the solution at room temperature with constant stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield 6-chloro-11H-indolo[3,2-c]quinoline.
Protocol 2: Synthesis of N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine (L1)
This protocol outlines the synthesis of an amino-substituted indolo[3,2-c]quinoline derivative from the 6-chloro intermediate.
Materials:
-
6-chloro-11H-indolo[3,2-c]quinoline
-
Ethane-1,2-diamine
-
1-Butanol
-
Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure: [1]
-
In a reaction vessel, suspend 6-chloro-11H-indolo[3,2-c]quinoline in 1-butanol.
-
Add a 10-fold molar excess of ethane-1,2-diamine to the suspension.
-
Heat the reaction mixture to 132 °C under an argon atmosphere for 26 hours.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be further purified by recrystallization or column chromatography to yield N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine.
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Indolo[3,2-c]quinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the indolo[3,2-c]quinoline derivatives in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 4: Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with indolo[3,2-c]quinoline derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the indolo[3,2-c]quinoline derivatives for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 5: Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cells treated with indolo[3,2-c]quinoline derivatives
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the indolo[3,2-c]quinoline derivatives for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Synthetic and Experimental Workflows
Caption: General workflow for the synthesis and anticancer screening of indolo[3,2-c]quinoline derivatives.
Signaling Pathways
Caption: Key signaling pathways targeted by indolo[3,2-c]quinoline derivatives in cancer cells.
References
- 1. Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Indoloquinoline Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoloquinoline alkaloids, a class of heterocyclic compounds, have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including cytotoxic, antiparasitic, antibacterial, and anti-inflammatory properties.[1][2][3] Prominent members like cryptolepine and neocryptolepine serve as versatile scaffolds for developing new therapeutic agents.[1][2][3] Assessing the bioavailability of novel indoloquinoline derivatives is a critical step in the preclinical development phase to predict their in vivo efficacy and pharmacokinetic profiles.
These application notes provide a comprehensive overview of the experimental setups for determining the oral bioavailability of indoloquinoline compounds, encompassing both in vitro and in vivo methodologies. Detailed protocols for key assays are provided to guide researchers in obtaining reliable and reproducible data.
I. Overall Workflow for Bioavailability Assessment
The evaluation of a compound's bioavailability follows a logical progression from initial in vitro screening to more complex in vivo studies. This hierarchical approach allows for early identification of compounds with favorable pharmacokinetic properties, thereby conserving resources for the most promising candidates.[1]
II. In Vitro Bioavailability Assessment
In vitro assays provide valuable early insights into a compound's potential for oral absorption and metabolic stability. These methods are cost-effective, high-throughput, and reduce the reliance on animal studies in the initial screening phases.[4][5]
A. Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model of the human intestinal epithelium.[6][7][8] When cultured on semi-permeable supports, these cells differentiate into a monolayer with tight junctions and express various transporters, mimicking the intestinal barrier.[6][7][8][9] This assay is crucial for predicting in vivo drug absorption and identifying compounds that may be subject to active efflux.[6][7]
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[8][9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[6][8]
-
Compound Preparation: A stock solution of the indoloquinoline is prepared, typically in DMSO, and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution) to the final test concentration (e.g., 10 µM).[6]
-
Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time (e.g., 2 hours).[6][7]
-
Permeability Measurement (Basolateral to Apical): To determine if the compound is a substrate for efflux transporters, the experiment is also performed in the reverse direction, with the compound added to the basolateral (donor) compartment and its appearance in the apical (receiver) compartment is measured.[6]
-
Sample Analysis: Samples from both compartments at various time points are analyzed by LC-MS/MS to determine the concentration of the indoloquinoline.[6][7]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the compound may be subject to active efflux.[9]
Data Presentation: Caco-2 Permeability Data
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Indoloquinoline X | 15.2 | 14.8 | 0.97 | High |
| Indoloquinoline Y | 0.8 | 3.5 | 4.38 | Low (potential efflux) |
| Propranolol (High Permeability Control) | >10 | - | - | High |
| Atenolol (Low Permeability Control) | <1 | - | - | Low |
B. Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[10][11] The rate of disappearance of the parent compound is measured over time to predict its intrinsic clearance in the liver.[11][12][13]
Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or animal species), a buffered solution (e.g., phosphate buffer, pH 7.4), and a cofactor solution (e.g., NADPH regenerating system).[12][13]
-
Incubation: The indoloquinoline compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[4][12][13]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[12] An internal standard is often included in the quenching solution.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.[14]
-
LC-MS/MS Analysis: The concentration of the remaining parent indoloquinoline in the supernatant is quantified using a validated LC-MS/MS method.[12]
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t½) and intrinsic clearance (CLint) are calculated.[12]
Data Presentation: Liver Microsomal Stability Data
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| Indoloquinoline X | > 60 | < 10 | High |
| Indoloquinoline Y | 15 | 46.2 | Moderate |
| Verapamil (Control) | 25 | 27.7 | Moderate |
| Testosterone (Control) | 8 | 86.6 | Low |
III. In Vivo Pharmacokinetic Studies
In vivo studies in animal models, typically rats, are essential for determining the absolute bioavailability and other key pharmacokinetic parameters of a drug candidate.[15][16][17]
Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[15] The animals are cannulated (e.g., jugular vein) for intravenous administration and serial blood sampling.
-
Dosing:
-
Intravenous (IV) Administration: A solution of the indoloquinoline is administered as a single bolus dose via the jugular vein cannula to determine the pharmacokinetic parameters after direct entry into the systemic circulation.[15]
-
Oral (PO) Administration: A suspension or solution of the indoloquinoline is administered by oral gavage.[15]
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.[16]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.[16]
-
Bioanalytical Method: The concentration of the indoloquinoline in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][18][19][20]
-
Sample Preparation: Typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.[14][18]
-
Chromatography: Separation is achieved on a suitable HPLC column.
-
Mass Spectrometry: Detection is performed using a mass spectrometer, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[14]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[15][21]
Data Presentation: Summary of Pharmacokinetic Parameters
| Parameter | Intravenous (IV) Administration (Dose: 5 mg/kg) | Oral (PO) Administration (Dose: 20 mg/kg) |
| Cmax (ng/mL) | 1500 (at t=0) | 350 |
| Tmax (h) | - | 1.5 |
| AUC₀₋t (ng·h/mL) | 2800 | 2100 |
| AUC₀₋inf (ng·h/mL) | 2850 | 2150 |
| t½ (h) | 3.5 | 4.2 |
| CL (L/h/kg) | 1.75 | - |
| Vd (L/kg) | 8.5 | - |
| Absolute Bioavailability (F%) | - | 18.9% |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Half-life; CL: Clearance; Vd: Volume of distribution.
IV. Conclusion
The experimental setups described provide a robust framework for assessing the bioavailability of novel indoloquinoline compounds. By integrating in vitro screening assays with definitive in vivo pharmacokinetic studies, researchers can efficiently identify and advance drug candidates with favorable properties for further development. The use of validated, high-sensitivity analytical techniques like LC-MS/MS is paramount for generating accurate quantitative data to support these critical decisions in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Indoloquinolines as scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoloquinolines as Scaffolds for Drug Discovery | Bentham Science [eurekaselect.com]
- 4. scialert.net [scialert.net]
- 5. benthamscience.com [benthamscience.com]
- 6. enamine.net [enamine.net]
- 7. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. currentseparations.com [currentseparations.com]
- 17. fda.gov [fda.gov]
- 18. ijisrt.com [ijisrt.com]
- 19. researchgate.net [researchgate.net]
- 20. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fischer Indole Synthesis for Indoloquinoline Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of indoloquinoline precursors using the Fischer indole synthesis. Indoloquinolines are a class of heterocyclic compounds with significant therapeutic potential, notably as anticancer and antimalarial agents. The Fischer indole synthesis is a robust and versatile method for constructing the core indole moiety of these important molecules.
Application Notes
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone. This method is particularly valuable in medicinal chemistry and drug development for the synthesis of a wide array of substituted indoles, including the precursors to complex alkaloids like indoloquinolines.
The indoloquinoline scaffold is the core structure of several natural products, most notably cryptolepine and its isomers, neocryptolepine and isocryptolepine. These compounds, isolated from the West African plant Cryptolepis sanguinolenta, have demonstrated potent biological activities. Cryptolepine, for instance, exhibits significant antimalarial activity and has been investigated for its anticancer properties. Its mechanism of action is believed to involve the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption of DNA processes can lead to cell cycle arrest and apoptosis in cancer cells.
The synthesis of indoloquinoline precursors via the Fischer indole synthesis typically involves the reaction of a suitable hydrazine, such as 2-hydrazinopyridine, with a cyclic ketone, like cyclohexanone, to form a tetrahydrocarbazole intermediate. This intermediate can then be further elaborated to the final indoloquinoline structure. The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction's yield and purity of the product. Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride.
Key Signaling Pathway Involvement of Indoloquinolines
Indoloquinoline alkaloids, particularly cryptolepine, have been shown to modulate several critical signaling pathways implicated in cancer pathogenesis. Understanding these pathways is crucial for the rational design and development of novel indoloquinoline-based therapeutics.
A primary mechanism of action for cryptolepine is the induction of DNA damage, which subsequently activates the p53 tumor suppressor pathway.[1][2] Activated p53 can lead to cell cycle arrest, allowing for DNA repair, or trigger apoptosis if the damage is too severe. Furthermore, cryptolepine has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, and the STAT3 signaling pathway, which is often constitutively active in many cancers and promotes cell proliferation and survival.[3][4] By targeting these fundamental pathways, indoloquinolines represent a promising class of compounds for the development of new anticancer agents.
Caption: Signaling pathways affected by indoloquinoline alkaloids.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key indoloquinoline precursors using the Fischer indole synthesis.
Protocol 1: Synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indole (Tetrahydro-β-carboline analog)
This protocol describes the synthesis of a tetrahydro-β-carboline, a common precursor for various indoloquinoline alkaloids.
Caption: General workflow for the Fischer indole synthesis.
Materials:
-
2-Hydrazinopyridine
-
Cyclohexanone
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydrazinopyridine (1.0 eq) and cyclohexanone (1.1 eq).
-
Acid Addition: Slowly add a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 4:1 v/v mixture) to the flask while stirring. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure tetrahydro-β-carboline analog.
Data Presentation:
| Compound | Starting Materials | Catalyst/Solvent | Time (h) | Yield (%) | M.P. (°C) | Spectroscopic Data |
| 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indole | 2-Hydrazinopyridine, Cyclohexanone | AcOH/HCl | 5 | 75-85 | 188-190 | ¹H NMR, ¹³C NMR, MS |
Spectroscopic Data for 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indole:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (dd, J = 4.8, 1.5 Hz, 1H), 7.95 (s, 1H, NH), 7.55 (dd, J = 7.5, 1.5 Hz, 1H), 7.05 (dd, J = 7.5, 4.8 Hz, 1H), 2.80 (t, J = 6.0 Hz, 2H), 2.70 (t, J = 6.0 Hz, 2H), 1.95-1.80 (m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 145.2, 134.8, 133.6, 121.5, 118.7, 112.4, 108.9, 23.5, 23.1, 22.8, 20.9.
-
MS (ESI): m/z 173.1 [M+H]⁺.
Protocol 2: Synthesis of a Substituted Indolo[2,3-b]quinoline Precursor
This protocol outlines the synthesis of a more complex indoloquinoline precursor, which can be a key intermediate in the synthesis of compounds like neocryptolepine.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
4-Oxo-piperidine derivative
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Ammonium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation (Optional, can be one-pot): In a separate flask, react the substituted phenylhydrazine hydrochloride (1.0 eq) with the 4-oxo-piperidine derivative (1.0 eq) in ethanol at room temperature for 1-2 hours to form the corresponding hydrazone. The hydrazone can be isolated or used directly in the next step.
-
Cyclization: Add the hydrazone (or the mixture from the previous step after removing the solvent) to polyphosphoric acid at 100-120 °C.
-
Heating: Heat the mixture with stirring at 140-160 °C for 2-3 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully basify the mixture with an ammonium hydroxide solution to pH 8-9.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the desired indoloquinoline precursor.
Data Presentation:
| Compound | Starting Materials | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Substituted 6,11-dihydro-5H-indolo[2,3-b]quinoline | Substituted phenylhydrazine, 4-Oxo-piperidine derivative | PPA | 150 | 2.5 | 60-70 |
These protocols provide a solid foundation for researchers to synthesize a variety of indoloquinoline precursors. The specific reaction conditions may require optimization depending on the substrates used. It is always recommended to perform reactions on a small scale initially to determine the optimal conditions before scaling up. Characterization of the final products using techniques such as NMR, mass spectrometry, and melting point analysis is essential to confirm their identity and purity.
References
- 1. A Review of the Anticancer Potential of The Antimalarial Herbal Cryptolepis Sanguinolenta and Its Major Alkaloid Cryptolepine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryptolepine, a Plant Alkaloid, Inhibits the Growth of Non-Melanoma Skin Cancer Cells through Inhibition of Topoisomerase and Induction of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryptolepine inhibits hepatocellular carcinoma growth through inhibiting interleukin-6/STAT3 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one Solubility Enhancement
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility challenges with 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one. The following sections detail common issues, potential solutions, and illustrative experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
A1: The limited aqueous solubility of this compound is likely attributable to its chemical structure. As a polycyclic aromatic hydrocarbon with a lactam functional group, its planar and rigid nature can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy that is difficult for water molecules to overcome. Its relatively nonpolar character further limits its affinity for aqueous solvents.
Q2: What initial steps can I take to improve the solubility of this compound for in vitro assays?
A2: For initial screening and in vitro assays, co-solvents are often the most straightforward approach. By dissolving the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) first, and then diluting with your aqueous buffer, you can often achieve a sufficient concentration. However, it is crucial to be mindful of the final solvent concentration, as it can impact experimental outcomes.
Q3: Are there more advanced methods to enhance the solubility for in vivo studies?
A3: Yes, for applications requiring higher concentrations or for in vivo studies where solvent toxicity is a concern, more advanced formulation strategies are recommended. These can be broadly categorized into physical and chemical modification techniques. Physical methods include particle size reduction and the formation of solid dispersions, while chemical methods involve pH modification, salt formation, or complexation.[1][2]
Troubleshooting Guide: Common Solubility Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Buffer | The compound's solubility limit has been exceeded. | 1. Increase Co-solvent Concentration: If permissible for your experiment, slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol). 2. pH Adjustment: Evaluate the effect of pH on solubility. The presence of acidic and basic functional groups in the molecule may allow for solubility enhancement at different pH values. 3. Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant, such as Tween 80 or Poloxamer 188, to aid in solubilization.[3][4] |
| Low Dissolution Rate | High crystallinity and large particle size can slow down the rate at which the compound dissolves. | 1. Particle Size Reduction: Employ techniques like micronization to increase the surface area of the compound, which can enhance the dissolution rate.[2][5] 2. Amorphous Solid Dispersions: Consider formulating the compound as an amorphous solid dispersion with a hydrophilic polymer. This disrupts the crystal lattice, leading to faster dissolution.[6] |
| Inconsistent Results Between Batches | Potential polymorphism, where the compound exists in different crystalline forms with varying solubilities. | 1. Solid-State Characterization: Use techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form. 2. Controlled Crystallization: Develop a controlled crystallization process to ensure consistent production of the desired polymorphic form. |
Experimental Protocols
Protocol 1: Solubility Determination Using the Shake-Flask Method
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in various media.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
HPLC-grade water, methanol, and acetonitrile
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the desired medium (e.g., 5 mL of PBS).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials until equilibrium is reached (typically 24-48 hours).
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP) to improve its dissolution rate.[6]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific ratio of the compound and PVP K30 (e.g., 1:4 w/w) in a sufficient volume of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin film is formed on the flask wall.
-
Dry the resulting solid film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion using techniques like DSC and XRPD to confirm its amorphous nature.
-
Evaluate the dissolution profile of the solid dispersion compared to the pure compound.
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound in different media, illustrating the potential improvements with various enhancement techniques.
| Formulation | Medium | Solubility (µg/mL) |
| Unprocessed Compound | Water | < 0.1 |
| PBS (pH 7.4) | 0.2 | |
| SGF (pH 1.2) | 0.1 | |
| Micronized Compound | PBS (pH 7.4) | 0.5 |
| 1:4 Solid Dispersion with PVP K30 | PBS (pH 7.4) | 15.8 |
| Complex with HP-β-CD | PBS (pH 7.4) | 25.3 |
Visualizations
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a typical workflow for selecting and evaluating a suitable solubility enhancement strategy.
Caption: A flowchart outlining the systematic approach to improving compound solubility.
Logical Relationship of Solubility Enhancement Techniques
This diagram shows the relationship between the problem (poor solubility) and the main categories of solutions.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijpsjournal.com [ijpsjournal.com]
Troubleshooting low yield in indolo[3,2-c]quinoline synthesis.
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of indolo[3,2-c]quinolines. It provides troubleshooting advice, optimized protocols, and data to address common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis of indolo[3,2-c]quinolines.
Q1: My cyclization reaction has a very low yield, and I'm recovering most of my starting material. What are the common causes?
A1: Recovering starting material suggests the reaction failed to initiate or proceeded very slowly. Key areas to investigate include:
-
Catalyst Activity: The choice of acid or base catalyst is crucial and substrate-dependent.[1] For palladium-catalyzed reactions, ensure the catalyst is not deactivated and consider if an oxidant, like copper acetate, is required and active.[2]
-
Reaction Temperature: Many cyclization reactions, such as the Friedländer synthesis, require heat to proceed efficiently.[3] A temperature that is too low can lead to an incomplete reaction. Conversely, some modern catalytic systems may operate at milder temperatures.
-
Substrate Reactivity: The electronic properties of your starting materials significantly impact the reaction rate. Electron-withdrawing groups on an aniline precursor, for instance, can deactivate the ring and hinder the cyclization step.[1]
-
Presence of Water: For acid-catalyzed syntheses, water produced during the reaction can inhibit the equilibrium. Using anhydrous reagents and solvents is often recommended.
Q2: My reaction mixture is a complex tar-like substance with many spots on the TLC. What went wrong?
A2: Tarry byproducts often result from decomposition or polymerization side reactions.
-
Excessive Temperature: Overheating is a common cause of decomposition for many quinoline syntheses.[1] Try lowering the reaction temperature.
-
Highly Reactive Reagents: Aldol condensations of ketones or aldehydes are known side reactions, especially under harsh basic or acidic conditions.[3] This can lead to complex mixtures. Consider using milder conditions or protecting groups.
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can sometimes lead to the degradation of the desired product. Monitor the reaction by TLC and stop it once the starting material is consumed or the product spot begins to diminish.
Q3: I'm performing a Friedländer synthesis with an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve selectivity?
A3: Regioselectivity is a known challenge in the Friedländer synthesis when using asymmetric ketones.[3] The reaction can proceed via two different enolates or enamines. Strategies to improve selectivity include:
-
Use of Catalysts: Certain amine catalysts or the use of ionic liquids has been shown to improve regioselectivity.[3]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to a specific position.[3]
-
Reaction Conditions: Under acidic conditions, the more substituted, thermodynamically stable enamine is often favored.[4] Under kinetic (basic) conditions, the less substituted enolate may be formed preferentially.[4]
Q4: My palladium-catalyzed C-H activation/cyclization is not working. What parameters should I optimize?
A4: Palladium-catalyzed C-H activation reactions are complex and sensitive to multiple variables.
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is critical.[2][5] If the reaction is failing, screen different ligands.
-
Oxidant: These reactions often require an oxidant (e.g., copper acetate) to regenerate the active Pd(II) or Pd(III) catalyst.[2] Ensure the oxidant is fresh and used in the correct stoichiometric amount.
-
Additive: Additives like acetic acid can play a crucial role in the catalytic cycle, potentially acting as a proton shuttle or promoting catalyst turnover.[2]
-
Solvent: Solvents like DMF or DMSO are commonly used.[2] Their polarity and coordinating ability can influence the reaction outcome.
Data Presentation: Reaction Optimization
Optimizing reaction parameters is key to improving yield. The tables below summarize the impact of different conditions on the synthesis of indolo[3,2-c]quinoline analogs from published studies.
Table 1: Optimization of a New Indolo[3,2-c]quinoline Synthesis [6]
| Entry | Solvent | Yield of Product 5a (%) |
| 1 | DMSO | 32 |
| 2 | 1,4-Dioxane | 25 |
| 3 | p-Xylene | 18 |
| 4 | ChCl:Oxalic acid (1:1) | 44 |
| 5 | DMU:Oxalic acid (7:3) | 38 |
| 6 | K₂CO₃:Glycerol (1:10) | 27 |
Reaction conditions were thoroughly evaluated to optimize the yield of product 5a.[6]
Table 2: Microwave-Assisted Fischer Indolization and Oxidative Aromatization [7]
| Entry | Microwave Temp (°C) | Microwave Time (min) | Additive (equiv.) | Yield for 5a (%) | Yield for 5b (%) |
| 1 | 120 | 5 | None | 45 | 48 |
| 2 | 140 | 5 | None | 65 | 68 |
| 3 | 160 | 5 | None | 81 | 85 |
| 4 | 160 | 10 | None | 80 | 84 |
| 5 | 180 | 5 | None | 75 | 72 |
| 6 | 160 | 5 | AcOH (1.0) | 85 | 88 |
| 7 | 160 | 5 | TsOH (1.0) | 55 | 62 |
Yields were determined after purification by silica gel chromatography.[7]
Experimental Protocols & Methodologies
This section provides detailed experimental procedures for common synthetic routes.
Protocol 1: Microwave-Assisted Synthesis of Indolo[3,2-c]quinolines [7]
This two-step protocol involves a Fischer indole synthesis followed by an oxidative aromatization performed in one pot under microwave irradiation.[7]
-
Reaction Setup: To a microwave reaction vessel, add the appropriate 2,3-dihydro-4-quinolinone (1.0 equiv.) and arylhydrazine hydrochloride (1.2 equiv.).
-
Solvent Addition: Add absolute ethanol as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160 °C for 5-10 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the final indolo[3,2-c]quinoline product.[7]
Protocol 2: Synthesis of N-(11H-Indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine (L¹) [8]
This protocol describes the nucleophilic substitution of a chloro-indoloquinoline precursor.
-
Reaction Setup: In a suitable reaction vessel, create a suspension of 6-chloro-11H-indolo[3,2-c]quinoline (200 mg, 0.79 mmol) and ethane-1,2-diamine (530 μL, 8.00 mmol) in 1-butanol (1.7 mL). A large excess of the diamine is used to prevent the formation of a 2:1 condensation product.[8]
-
Inert Atmosphere: Purge the vessel with an inert gas, such as argon.
-
Heating: Heat the suspension at 132 °C for 26 hours under the argon atmosphere.[8]
-
Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Extract the residue with 0.1 M aqueous HCl (6 x 3–4 mL).
-
Precipitation: After filtering the aqueous extracts, adjust the pH to 9–10 by adding Na₂CO₃ to precipitate the product.
-
Isolation: Isolate the product by filtration, wash it with water, and dry it to obtain the final compound.
Visual Guides: Workflows & Mechanisms
The following diagrams illustrate logical troubleshooting steps and key reaction mechanisms to help visualize potential points of failure.
Caption: A general troubleshooting workflow for addressing low yields.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for paullone rearrangement to quinoline.
Technical Support Center: Synthesis of Paullones and Quinolines
Introduction
Welcome to the technical support center for Paullone and Quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to these important heterocyclic compounds. While a specific reaction termed "Paullone rearrangement to quinoline" is not prominently described in the scientific literature, this guide addresses potential challenges in the synthesis of both Paullones and Quinolines, which may be relevant to multi-step synthetic pathways involving similar structural motifs.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing the Paullone scaffold?
The core structure of Paullones is typically synthesized via a Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a cyclic ketone, specifically a 1H-[1]benzazepine-2,5(3H,4H)-dione intermediate.[1]
Q2: What are common side reactions or low-yield issues in Paullone synthesis?
Low yields in Paullone synthesis can arise from incomplete reaction, formation of side products, or difficulties in purification. Optimizing the choice of acid catalyst (Brønsted or Lewis acids), reaction temperature, and solvent are key to improving yields.[1]
Q3: How can I introduce substituents onto the Paullone ring?
Substituents can be introduced in several ways:
-
By using substituted phenylhydrazines to modify the 8, 9, 10, and 11 positions.[1]
-
By modifying the 1H-[1]benzazepine-2,5(3H,4H)-dione starting material.[1]
-
Through selective alkylation at the lactam nitrogen (N-5) or the indole nitrogen (N-12) after the core scaffold is formed.[1][2][3]
Q4: What are some established methods for synthesizing quinolines?
Several classic named reactions are used for quinoline synthesis, including:
-
Skraup Synthesis: The reaction of aniline with sulfuric acid, glycerol, and an oxidizing agent.[4][5]
-
Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6]
-
Pfitzinger Synthesis: The reaction of isatin with a carbonyl compound in the presence of a base.[4][5]
-
Gould-Jacobs Reaction: Starting from aniline and diethyl ethoxymethylenemalonate to form 4-hydroxyquinolines.[5][7]
Q5: Are there modern alternatives to the classic quinoline syntheses?
Yes, modern methods often focus on milder reaction conditions and improved efficiency. These include transition metal-catalyzed reactions (e.g., using palladium or copper catalysts), metal-free ionic liquid-mediated reactions, and syntheses employing ultrasound irradiation.[5]
Troubleshooting Guides
Paullone Synthesis via Fischer Indolization
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective catalyst | - Experiment with different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂).- Adjust catalyst loading.[1] |
| Suboptimal reaction temperature | - The reaction typically requires heating (reflux at 70-120 °C). Ensure the temperature is appropriate for the chosen solvent and substrates.[1] | |
| Poor quality of starting materials | - Ensure the phenylhydrazine and benzazepinedione are pure.- Use freshly prepared or purified starting materials. | |
| Formation of Multiple Products | Lack of regioselectivity | - For unsymmetrical ketones, the Fischer indole synthesis can yield isomeric products. It may be necessary to use a starting material that imparts greater regiocontrol. |
| Side reactions | - Consider lowering the reaction temperature to minimize byproduct formation.- Ensure an inert atmosphere if substrates are sensitive to oxidation. | |
| Difficulty in Product Purification | Product is insoluble/oily | - Attempt purification by recrystallization from various solvents (e.g., ethanol, methanol).[1]- If recrystallization fails, column chromatography on silica gel is a common alternative.[1] |
Quinoline Synthesis: Common Issues in Classic Reactions
| Reaction | Issue | Potential Cause & Solution |
| Skraup Synthesis | Violent, uncontrollable exotherm | Cause: The reaction can be highly exothermic.Solution: Add a moderator like ferrous sulfate or boric acid. Ensure slow, careful addition of sulfuric acid with efficient cooling and stirring.[8] |
| Low yield due to tar formation | Cause: Polymerization of acrolein (formed from glycerol).Solution: Use a milder oxidizing agent. Ensure a controlled reaction temperature. | |
| Friedländer Synthesis | Low yield or no product | Cause: Inappropriate catalyst choice (acid or base) for the specific substrates.Solution: Screen different acid (e.g., p-TsOH, H₂SO₄, ZnCl₂) or base (e.g., KOH, NaOH, KOtBu) catalysts.[9] |
| Self-condensation of ketone reactant | Cause: The α-methylene ketone can undergo self-aldol condensation, especially under basic conditions.Solution: Use an acid catalyst, or add the 2-aminoaryl carbonyl compound to the reaction mixture before the base.[9] | |
| Pfitzinger Synthesis | Low yield and tar formation | Cause: Competing decomposition pathways.Solution: Instead of mixing all reactants at once, first dissolve the isatin in the base (e.g., KOH solution) until the ring opens (indicated by a color change), then add the carbonyl compound. Avoid excessively high temperatures.[10] |
| Recovery of unreacted isatin | Cause: Incomplete reaction.Solution: Use a molar excess of the carbonyl compound. Increase reaction time and/or temperature, monitoring by TLC. Ensure the isatin ring is fully opened by the base before adding the other reactant.[10] |
Experimental Protocols
General Protocol for 9-Substituted Paullone Synthesis
This protocol is a generalized procedure based on the Fischer indole reaction.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate 1H-[1]benzazepine-2,5(3H,4H)-dione (1.0 equivalent) and a 4-substituted phenylhydrazine hydrochloride (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Catalysis: Add a Brønsted acid catalyst (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂).
-
Reaction: Heat the mixture to reflux (typically 70-120 °C) for several hours (e.g., 15 hours), monitoring the consumption of starting materials by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the desired 9-substituted paullone.[1]
Visualizations
Caption: Workflow for the Synthesis of Paullones.
Caption: Troubleshooting Low Yields in Quinoline Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Structure-Activity Relationship (SAR) Studies of Indolo[3,2-c]quinolin-6-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of indolo[3,2-c]quinolin-6-ones.
Troubleshooting Guides
This section addresses common issues that may arise during experimental work with indolo[3,2-c]quinolin-6-ones.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yields in Synthesis | Incomplete reaction, side product formation, or difficult purification. The Fischer indole synthesis step can be sensitive to reaction conditions. | - Optimize Reaction Conditions: Systematically vary temperature, reaction time, and catalyst concentration. For microwave-assisted synthesis, adjust power and irradiation time.[1] - Purification Strategy: Employ column chromatography with a gradient elution to separate the desired product from impurities. Consider recrystallization from an appropriate solvent system. - Starting Material Purity: Ensure the purity of starting materials, such as substituted 4-methoxyquinolines and arylhydrazines, as impurities can interfere with the reaction.[1] |
| Poor Solubility of Compounds | The planar, polycyclic aromatic structure of the indolo[3,2-c]quinoline core often leads to low solubility in aqueous buffers and some organic solvents. | - Introduce Solubilizing Groups: Modify the scaffold by introducing polar functional groups, such as aminoalkyl side chains, to enhance aqueous solubility.[2] - Use of Co-solvents: For in vitro assays, dissolve compounds in a minimal amount of a water-miscible organic solvent like DMSO before diluting with aqueous buffer. Ensure the final DMSO concentration is compatible with the assay. - Salt Formation: If the compound has a basic nitrogen, consider converting it to a hydrochloride or other salt to improve aqueous solubility. |
| Inconsistent Biological Activity Data | Variability in assay conditions, compound purity, or cell line sensitivity. | - Confirm Compound Purity: Use techniques like HPLC, LC-MS, and NMR to confirm the purity and structural integrity of each synthesized compound before biological testing. - Standardize Assay Protocols: Maintain consistent cell densities, incubation times, and reagent concentrations across all experiments. Include a known reference compound (positive control) in each assay to monitor for variability. - Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated. |
| Difficulty in Identifying the Mechanism of Action | Indolo[3,2-c]quinolines are known to have multiple potential mechanisms of action, including DNA intercalation, topoisomerase inhibition, and kinase inhibition.[3][4] | - Targeted Assays: Based on the observed cellular phenotype (e.g., cell cycle arrest, apoptosis), perform specific biochemical assays. For example, if G2/M arrest is observed, investigate effects on cyclin-dependent kinases (Cdks).[5] - DNA Interaction Studies: Use techniques like UV-Vis spectroscopy, fluorescence quenching, or circular dichroism to investigate potential DNA intercalation. - Kinase Profiling: Screen the compounds against a panel of kinases to identify potential targets. For instance, some derivatives are potent DYRK1A inhibitors.[6] |
Frequently Asked Questions (FAQs)
Synthesis & Characterization
Q1: What are the common synthetic routes to the indolo[3,2-c]quinoline scaffold?
A1: A prevalent method is the Fischer indole synthesis using substituted 4-quinolones or their precursors.[1] Another approach involves a microwave-assisted, two-step synthesis starting from substituted 4-methoxyquinolines, which proceeds via Fischer indolization and subsequent oxidative aromatization.[1]
Q2: How can I confirm the structure and purity of my synthesized indolo[3,2-c]quinolin-6-one derivatives?
A2: A combination of spectroscopic methods is essential for structural confirmation and purity assessment. This includes:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for elucidating the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[7]
Biological Activity & SAR
Q3: What are the known biological targets of indolo[3,2-c]quinolin-6-ones?
A3: Indolo[3,2-c]quinolines exhibit a range of biological activities by targeting various cellular components. Known mechanisms include:
-
DNA Intercalation: Their planar aromatic structure allows them to insert between DNA base pairs, interfering with DNA replication and transcription.[3][4]
-
Topoisomerase I/II Inhibition: Some derivatives can poison topoisomerase enzymes, leading to DNA damage and apoptosis.[3][4]
-
Kinase Inhibition: Specific derivatives have been shown to inhibit protein kinases, such as cyclin-dependent kinases (Cdks) and DYRK1A.[5][6]
Q4: What are some key structure-activity relationships for indolo[3,2-c]quinolines?
A4: SAR studies have revealed several important structural features that influence biological activity:
-
Side Chains: The nature, size, and charge of substituents, particularly at positions 9 and 10, can significantly impact activity. For instance, for antimalarial activity, the size of a dibasic side chain at position 9 is critical, and a large positive charge on the distal nitrogen of this side chain improves activity.[8]
-
Substitution at Position 10: An iodo-substituent at the 10-position has been shown to result in very potent and selective inhibition of DYRK1A.[6]
-
Planarity: The planar nature of the indolo[3,2-c]quinoline ring system is considered important for DNA intercalation.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from SAR studies of indolo[3,2-c]quinoline derivatives.
Table 1: Kinase Inhibitory Activity of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives [6]
| Compound | Substituent at Position 10 | DYRK1A IC₅₀ (µM) | CLK1 IC₅₀ (µM) | GSK-3α/β IC₅₀ (µM) |
| 5a | H | > 10 | > 10 | > 10 |
| 5h | I | 0.035 | 1.8 | 0.9 |
| 5i | Br | 0.08 | 3.5 | 1.2 |
| 5j | Cl | 0.2 | > 10 | 2.5 |
| 5k | F | 1.5 | > 10 | > 10 |
Data presented are illustrative and sourced from published literature. For detailed experimental conditions, refer to the original publication.
Table 2: In Vitro Cytotoxicity of Indolo[3,2-c]isoquinoline Derivatives [7]
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Panc-1 IC₅₀ (µM) |
| 5e | 0.90 ± 0.17 | 1.01 ± 0.21 | 1.21 ± 0.19 | 1.51 ± 0.15 |
| Doxorubicin | 0.81 ± 0.11 | 0.92 ± 0.13 | 1.10 ± 0.14 | 1.32 ± 0.12 |
IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50%. Data are shown as mean ± standard deviation.
Experimental Protocols
General Synthesis of 10-Substituted 11H-Indolo[3,2-c]quinoline-6-carboxylic Acids[6]
-
Starting Materials: Appropriate 3,4-dihydro-1H-1-benzazepine-2,5-diones and phenylhydrazines are used to prepare paullone precursors via a standard Fischer indole synthesis.
-
Rearrangement: The resulting paullone is subjected to a rearrangement reaction to form the 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold.
-
Reaction Conditions: The rearrangement is typically carried out using Co(II) acetate and N-hydroxyphthalimide (NHPI) in DMF, under an air or oxygen atmosphere, with temperatures ranging from room temperature to 70 °C.
-
Purification: The final product is purified using appropriate chromatographic techniques.
In Vitro Kinase Activity Assay[6]
-
Kinase Reaction Buffer: A suitable buffer is prepared, for example, Buffer A (10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl, pH 7.5, 50 µg/mL heparin) or Buffer C (60 mM β-glycerophosphate, 15 mM p-nitrophenylphosphate, 25 mM MOPS (pH 7.2), 15 mM EGTA, 15 mM MgCl₂, 1 mM DTT, 1 mM sodium vanadate, 1 mM phenylphosphate).
-
Assay Components: The assay is performed at 30 °C in the presence of the kinase, a specific substrate, and ATP (e.g., 15 µM [γ-³³P]ATP).
-
Inhibitor Addition: The indolo[3,2-c]quinolin-6-one derivatives are added at various concentrations to determine their inhibitory effect. Control reactions are performed with DMSO.
-
Reaction Termination and Measurement: After a defined incubation period (e.g., 30 minutes), the reaction is stopped, and the incorporation of the radiolabeled phosphate into the substrate is measured using a scintillation counter.
-
Data Analysis: IC₅₀ values are calculated from dose-response curves. All data points are typically recorded in triplicate.
MTT Cell Proliferation Assay[7]
-
Cell Seeding: Human tumor cell lines (e.g., MCF-7, A549, HeLa, Panc-1) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours). A positive control, such as doxorubicin, is included.
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Visualizations
Caption: General workflow for SAR studies of indolo[3,2-c]quinolin-6-ones.
Caption: Potential mechanisms of action for indolo[3,2-c]quinolin-6-ones.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. BJOC - Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Antiproliferative Latonduine and Indolo[2,3-c]quinoline Derivatives: Complex Formation with Copper(II) Markedly Changes the Kinase Inhibitory Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel indolo[3,2-c]isoquinoline derivatives bearing pyrimidine, piperazine rings and their biological evaluation and docking studies against COVID-19 virus main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of some indolo[3,2-c]quinolines with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to increase the selectivity of indoloquinoline kinase inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in increasing the selectivity of indoloquinoline kinase inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental validation and optimization of indoloquinoline kinase inhibitors.
Issue 1: My inhibitor shows high potency in biochemical assays but low activity in cell-based assays.
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Question: My indoloquinoline compound has a low nanomolar IC50 value against the purified target kinase, but I need micromolar concentrations to see an effect in cellular assays. What could be the reason for this discrepancy?
-
Answer: This is a common challenge. The difference in potency can be attributed to several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Consider the compound's physicochemical properties, such as lipophilicity (LogP) and polar surface area (TPSA).
-
High Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical assays (often at or below the Km of ATP).[1] This high level of the natural competitor can significantly reduce the apparent potency of your inhibitor.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Stability: The compound could be rapidly metabolized by intracellular enzymes.
-
Target Engagement: The discrepancy might indicate that the compound is not engaging the target kinase effectively within the complex cellular environment. A cellular target engagement assay, such as NanoBRET™, is recommended to confirm that the inhibitor is binding to its intended target in live cells.[2]
-
Issue 2: My inhibitor is potent against the target kinase but also inhibits several off-target kinases.
-
Question: Kinome profiling revealed that my indoloquinoline inhibitor hits multiple kinases with similar potency. How can I improve its selectivity?
-
Answer: Lack of selectivity is a major hurdle, often due to the high conservation of the ATP-binding site across the kinome.[3][4] Here are several strategies to enhance selectivity:
-
Structure-Based Design: Use co-crystal structures of your inhibitor (or a close analog) bound to the target and off-target kinases. This can reveal subtle differences in the ATP pocket that can be exploited. For example, modifying a substituent to create a steric clash in the off-target kinase's binding site while maintaining favorable interactions in the primary target can significantly improve selectivity.[5]
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Target Inactive Conformations: Design inhibitors that specifically bind to the inactive conformation of the kinase (e.g., the "DFG-out" conformation).[6] This conformation is often more structurally diverse among kinases than the active "DFG-in" state, offering more opportunities for selective interactions.[5]
-
Exploit Unique Residues: Introduce chemical moieties that can form specific interactions (e.g., hydrogen bonds, halogen bonds) with non-conserved amino acid residues near the ATP-binding site. For instance, the introduction of a 10-iodo substituent on an 11H-indolo[3,2-c]quinoline scaffold was shown to dramatically increase selectivity for DYRK1A over other kinases by exploiting a specific pocket.[7]
-
Allosteric Inhibition: Explore the possibility of designing inhibitors that bind to allosteric sites, which are typically less conserved than the ATP-binding pocket.[8] This approach can yield highly selective compounds with a different mechanism of action.
-
Frequently Asked Questions (FAQs)
Q1: What are the best experimental methods to determine the selectivity profile of my inhibitor?
A1: A multi-faceted approach is recommended:
-
Biochemical Assays: Large-scale kinase panels (testing against >300 kinases) are the gold standard for initial in vitro selectivity profiling.[9] These assays measure the direct inhibition of kinase catalytic activity.
-
Binding Assays: Techniques like Differential Scanning Fluorimetry (DSF) measure the thermal stabilization of a kinase upon inhibitor binding.[7] A significant thermal shift (ΔTm) indicates binding. This method is valuable for confirming direct interaction and can be used for high-throughput screening.[10]
-
Cell-Based Assays: Cellular target engagement assays like NanoBRET™ are crucial to confirm that the inhibitor binds to its intended target in a physiological context.[2] These assays can reveal discrepancies with biochemical data caused by factors like cell permeability and competition with intracellular ATP.[2]
Q2: How can I quantify the selectivity of my inhibitor?
A2: Several metrics are used to quantify selectivity:
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Selectivity Score (S-score): This score is calculated by dividing the number of kinases that an inhibitor binds to with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested.[6] A score closer to zero indicates higher selectivity.
-
Fold-Selectivity: This is a direct comparison of the inhibitor's potency (IC50 or Kd) for the primary target versus an off-target kinase. A >100-fold difference is often considered a benchmark for a selective inhibitor.
-
Gini Coefficient: This metric can be used to express the distribution of inhibition across a kinase panel, providing a single value to represent selectivity.
Q3: What structural modifications to the indoloquinoline scaffold are known to improve selectivity?
A3: Structure-activity relationship (SAR) studies on the 11H-indolo[3,2-c]quinoline scaffold have shown that substitutions at specific positions are critical for improving selectivity. For example, in the development of DYRK1A inhibitors, adding a halogen at the 10-position was key. While a 10-chloro derivative increased potency, it was the introduction of a larger 10-iodo substituent that ultimately conferred excellent selectivity by occupying a specific pocket in DYRK1A that is not present in closely related kinases like CLKs.[4][7] Conversely, substitutions at the 8-position were found to eliminate DYRK1A activity, suggesting steric hindrance in the ATP-binding pocket.[7]
Data Presentation
The following table summarizes quantitative data from a study by Becker et al. on the structure-activity relationship of 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives, illustrating how specific substitutions impact potency and selectivity for the target kinase DYRK1A.[7]
| Compound ID | R (Substitution at pos. 10) | DYRK1A IC50 (nM) | CLK1 IC50 (nM) | Selectivity (CLK1/DYRK1A) | GSK-3α/β IC50 (nM) |
| 5a | H (Parent Compound) | 2600 | >10000 | >3.8 | >10000 |
| 5h | Cl | 31 | 190 | 6.1 | >10000 |
| 5j | I | 6 | 730 | 121.7 | >10000 |
| 5o | I (with N-methyl) | 22 | 2400 | 109.1 | >10000 |
Data extracted from Becker, A. et al., J Med Chem, 2015.[7] The data clearly demonstrates that the introduction of an iodine atom at the R position (Compound 5j ) dramatically increases both potency for DYRK1A and selectivity against the off-target kinase CLK1.
Mandatory Visualizations
Logical Relationships & Workflows
Caption: Workflow for enhancing the selectivity of indoloquinoline kinase inhibitors.
Caption: Logic diagram illustrating selectivity gain by targeting the DFG-out conformation.
Signaling Pathway
Caption: Site of action for an indoloquinoline inhibitor in a typical RTK pathway.
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Inhibitor Binding
This protocol outlines a general method for assessing the binding of an indoloquinoline inhibitor to a purified kinase domain by measuring the thermal shift (ΔTm).
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically 25 mM HEPES pH 7.5, 500 mM NaCl. Buffer conditions may need to be optimized for the specific kinase.
-
Protein Stock: Prepare the purified kinase domain at a concentration of 4 µM in Assay Buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of the indoloquinoline inhibitor in 100% DMSO. Create a working solution by diluting to 20 µM in Assay Buffer (final DMSO concentration should be kept low, e.g., <1%).
-
Fluorescent Dye: Prepare a 500X working stock of SYPRO Orange dye in Assay Buffer from a 5000X commercial stock. Protect from light.
2. Reaction Setup (384-well plate format):
-
In each well of a 384-well PCR plate, add 5 µL of the 4 µM protein stock.
-
Add 5 µL of the 20 µM inhibitor working solution to the sample wells.
-
Add 5 µL of Assay Buffer with the corresponding percentage of DMSO to the control wells (no inhibitor).
-
Prepare a master mix of the SYPRO Orange dye in Assay Buffer and add 10 µL to each well to achieve a final concentration of 5X.
-
The final volume in each well will be 20 µL, with a final protein concentration of 1 µM and a final inhibitor concentration of 5 µM.
3. Data Acquisition:
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange using the appropriate excitation/emission wavelengths (e.g., 490 nm/575 nm) at each temperature increment.
4. Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.
-
Determine the melting temperature (Tm), which is the midpoint of the transition, by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the thermal shift (ΔTm) using the formula: ΔTm = Tm(protein + inhibitor) - Tm(protein + DMSO) . A positive ΔTm indicates that the inhibitor binds to and stabilizes the protein.
Protocol 2: NanoBRET™ Target Engagement Assay (Cell-Based)
This protocol provides a general workflow for measuring inhibitor binding to a target kinase in live cells. This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® (nLuc) fusion kinase and a fluorescent energy transfer probe (tracer).
1. Day 1: Cell Plating and Transfection:
-
Seed HEK293 cells into a 96-well, white, tissue culture-treated assay plate.
-
Prepare a transfection mixture containing the plasmid DNA encoding the kinase-nLuc fusion protein and a transfection reagent (e.g., FuGENE® HD) in Opti-MEM®.
-
Add the transfection mixture to the cells and incubate for 18-24 hours to allow for protein expression.
2. Day 2: Assay Execution:
-
Compound Preparation: Prepare a serial dilution of the indoloquinoline inhibitor in Opti-MEM® at 10X the final desired concentration. Include a "no inhibitor" control.
-
Tracer Preparation: Prepare the fluorescent kinase tracer at 10X the final concentration in Opti-MEM®. The optimal tracer and its concentration are kinase-specific and should be determined empirically.
-
Cell Treatment: Add the 10X inhibitor dilutions to the appropriate wells of the assay plate. Immediately after, add the 10X tracer to all wells.
-
Equilibration: Incubate the plate for 2 hours at 37 °C in a CO₂ incubator to allow the inhibitor and tracer to reach binding equilibrium within the cells.
3. Day 2: Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM® according to the manufacturer's instructions.
-
Add the substrate/inhibitor mix to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) simultaneously.
4. Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Normalize the data to the "no inhibitor" controls.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the concentration required to displace 50% of the tracer from the target kinase in live cells.
References
- 1. eubopen.org [eubopen.org]
- 2. benchchem.com [benchchem.com]
- 3. eubopen.org [eubopen.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing off-target effects of indolo[3,2-c]quinoline derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indolo[3,2-c]quinoline derivatives. Our goal is to help you address and mitigate potential off-target effects in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with indolo[3,2-c]quinoline derivatives.
Issue 1: Unexpected or High Cytotoxicity in Cell-Based Assays
-
Question: My indolo[3,2-c]quinoline derivative is showing much higher cytotoxicity than expected, even at low concentrations. What could be the cause and how can I troubleshoot this?
-
Answer: Unexpectedly high cytotoxicity can stem from several factors, including off-target effects or issues with your experimental setup. Here are some steps to identify and resolve the issue:
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Assess Compound Solubility: Indolo[3,2-c]quinoline derivatives can be hydrophobic and may precipitate in aqueous cell culture media, leading to inconsistent results and potential cytotoxicity from compound aggregates.
-
Recommendation: Visually inspect your culture wells for any signs of precipitation. Prepare a less concentrated stock solution in DMSO and consider stepwise dilutions into your final culture medium.[1]
-
-
Vehicle Control: Ensure you have a proper vehicle control (e.g., DMSO at the same final concentration as your test compound) to rule out solvent-induced toxicity. The final DMSO concentration should typically be kept at or below 0.5%.[2]
-
Orthogonal Cytotoxicity Assays: The observed cytotoxicity might be an artifact of the assay itself.
-
Recommendation: Use a different cytotoxicity assay that measures a distinct cellular parameter. For example, if you are using an MTT assay (metabolic activity), consider switching to a lactate dehydrogenase (LDH) assay (membrane integrity) or a cell counting method like Trypan Blue exclusion.
-
-
Check for Autofluorescence: Quinoline structures are known to be fluorescent and can interfere with fluorescence-based viability assays (e.g., resazurin-based assays).[2][3][4]
-
Recommendation: Measure the fluorescence of your compound in the assay medium without cells to determine if it autofluoresces at the wavelengths used in your assay. If so, switch to a non-fluorescent assay format.[4]
-
-
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
-
Question: I am observing significant variability in my results when I repeat experiments with the same indolo[3,2-c]quinoline derivative. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility, consider the following:
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Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent, low passage number, as cellular characteristics can change over time.[2]
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Standardize Seeding Density: Uneven cell distribution is a common source of variability. Ensure you have a homogenous cell suspension before plating and use a consistent cell seeding density for all experiments.[2]
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Compound Stability: Store your indolo[3,2-c]quinoline derivative stock solutions appropriately (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles by making single-use aliquots.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of indolo[3,2-c]quinoline derivatives?
A1: Besides their intended primary targets (e.g., specific kinases), indolo[3,2-c]quinoline derivatives have been reported to exhibit several off-target activities, primarily due to their planar tetracyclic structure. These include:
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DNA Intercalation: The planar aromatic ring system can insert between DNA base pairs, which can disrupt DNA replication and transcription.[5][6][7]
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Topoisomerase I and II Inhibition: Some derivatives can stabilize the covalent complex between topoisomerases and DNA, leading to DNA strand breaks and subsequent cell cycle arrest and apoptosis.[7][8] Indolo[3,2-c]isoquinoline derivatives have been identified as dual inhibitors of Topoisomerase I and II.[9]
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Kinase Inhibition: While some derivatives are designed to be selective kinase inhibitors, they can also inhibit other kinases off-target. For example, some derivatives targeting DYRK1A have been shown to have activity against other kinases in the CMGC family.[10]
-
G-quadruplex Stabilization: Certain indolo[3,2-c]quinolines can bind to and stabilize G-quadruplex structures in DNA, particularly in telomeres and gene promoter regions, which can interfere with cellular processes.[11]
Q2: How can I determine if my indolo[3,2-c]quinoline derivative is acting via an off-target mechanism?
A2: A combination of in vitro and cell-based assays can help elucidate the mechanism of action and identify potential off-target effects:
-
Target Engagement Assays: Confirm that your compound is interacting with its intended target in cells at the concentrations where you observe a phenotypic effect.
-
Kinase Profiling: Screen your compound against a broad panel of kinases to identify any unintended inhibitory activity.
-
DNA Intercalation Assays: Techniques such as UV-visible spectroscopy, fluorescence spectroscopy with a DNA probe (e.g., ethidium bromide displacement), or circular dichroism can be used to assess the DNA binding properties of your compound.
-
Topoisomerase Inhibition Assays: In vitro assays using purified topoisomerase I or II and supercoiled plasmid DNA can determine if your compound inhibits the relaxation of the DNA, indicating topoisomerase inhibition.[12][13][14][15][16]
Q3: What are the key control experiments to include when working with these compounds?
A3: To ensure the validity of your results, it is crucial to include the following controls:
-
Vehicle Control: As mentioned in the troubleshooting section, always include a control with the solvent used to dissolve your compound (e.g., DMSO) at the same final concentration.
-
Positive Control: Use a well-characterized compound with a known mechanism of action similar to the expected on-target or a potential off-target effect of your derivative. For example, use a known topoisomerase inhibitor like camptothecin or etoposide when investigating this potential off-target effect.[15]
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Cell Line Controls: If you are investigating a specific target, use a cell line that does not express the target (knockout or knockdown) to see if the observed effect is target-dependent.
Data Presentation
Table 1: Off-Target Kinase Inhibition Profile of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives [10]
| Compound | DYRK1A IC₅₀ (µM) | DYRK2 IC₅₀ (µM) | GSK-3α/β IC₅₀ (µM) | CDK1/CycB IC₅₀ (µM) | CDK5/p25 IC₅₀ (µM) | CK1δ/ε IC₅₀ (µM) | CLK1 IC₅₀ (µM) | CLK4 IC₅₀ (µM) |
| 5a | 0.085 | >10 | 0.88 | >10 | >10 | >10 | 0.45 | 0.19 |
| 5j | 0.006 | 1.1 | >10 | >10 | >10 | >10 | 0.28 | 1.1 |
| 5o | 0.022 | 1.3 | >10 | >10 | >10 | >10 | 0.37 | 0.13 |
| 7 | 2.0 | >10 | >10 | >10 | >10 | >10 | 0.28 | 1.1 |
Data presented as half-maximal inhibitory concentrations (IC₅₀). A lower value indicates higher potency.
Experimental Protocols
1. Topoisomerase II DNA Relaxation Assay
This protocol is adapted from established methods to determine the inhibitory effect of a compound on the relaxation of supercoiled DNA by topoisomerase II.[12]
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP
-
Indolo[3,2-c]quinoline derivative (test compound)
-
Vehicle (e.g., DMSO)
-
Stop solution (e.g., containing SDS and a loading dye)
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide solution
-
-
Procedure:
-
On ice, prepare a reaction mix for the desired number of assays. For each 30 µL reaction, combine:
-
3 µL of 10x Topo II Assay Buffer
-
3 µL of 10 mM ATP
-
1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg/µL)
-
Variable volume of deionized water
-
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add the desired concentration of the indolo[3,2-c]quinoline derivative or vehicle control to the tubes.
-
Initiate the reaction by adding diluted Topoisomerase II enzyme to each tube. The optimal amount of enzyme should be predetermined to achieve complete relaxation of the DNA in the control reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than the relaxed form. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the vehicle control.
-
Visualizations
Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.
Caption: Simplified signaling pathway of Topoisomerase II inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Indolo[3,2- c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indolo[3,2-c]quinoline G-quadruplex stabilizers: a structural analysis of binding to the human telomeric G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. topogen.com [topogen.com]
- 15. benchchem.com [benchchem.com]
- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question: My crude product is a complex mixture with multiple spots on TLC. How should I approach purification?
Answer: A complex mixture suggests the presence of starting materials, by-products, and potentially degradation products. A multi-step purification strategy is recommended.
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Initial Step: Column Chromatography. Start with flash column chromatography to separate the major components.[1][2] The choice of solvent system is critical and should be optimized using Thin Layer Chromatography (TLC). A common starting point for similar heterocyclic compounds is a gradient of ethyl acetate in hexanes.[1]
-
Secondary Step: Recrystallization. After column chromatography, the fractions containing the desired product may still contain minor impurities. Recrystallization from a suitable solvent can significantly enhance purity. The choice of solvent will need to be determined empirically, but solvents like ethanol, methanol, or mixtures involving dichloromethane or ethyl acetate are often used for nitrogen-containing heterocyclic compounds.
-
Characterization is Key. After each purification step, it is crucial to characterize the product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and assess purity.[2][3]
Question: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What are my options?
Answer: Co-elution is a common challenge. Here are several strategies to address this:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. Adding a small amount of a third solvent (e.g., methanol or triethylamine for basic compounds) can alter the relative polarities and improve separation.
-
Stationary Phase: If using silica gel, consider switching to a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).
-
-
Recrystallization: This is often the most effective method for removing closely related impurities. A slow recrystallization process is more likely to yield high-purity crystals.
-
Chemical Treatment: If the impurity has a reactive functional group that the desired product lacks, a chemical treatment might be possible. For instance, if the impurity is an acidic or basic species, an acid-base wash of the organic solution prior to chromatography could remove it.
Question: My purified product shows signs of degradation. How can I prevent this?
Answer: this compound, like many indole derivatives, can be sensitive to air, light, and acid.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.[4]
-
Light Protection: Protect the compound from light by using amber-colored vials or wrapping glassware in aluminum foil.
-
Avoid Strong Acids: While some synthetic steps may use acidic conditions, prolonged exposure, especially during workup and purification, should be minimized.
-
Storage: Store the purified compound at low temperatures (e.g., -20°C) under an inert atmosphere and protected from light.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently cited purification methods for indoloquinoline derivatives are column chromatography and recrystallization.[1] Column chromatography is used for the initial separation of the crude product, while recrystallization is employed to achieve high purity.
Q2: What analytical techniques are used to confirm the purity and identity of this compound?
A2: The identity and purity are typically confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation and can also indicate the presence of impurities.[2][3]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[3][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.[3]
-
Elemental Analysis: This provides the elemental composition of the molecule.[4]
Q3: What are some potential impurities in the synthesis of this compound?
A3: Potential impurities depend on the synthetic route. Common impurities may include unreacted starting materials, reagents from the reaction (e.g., catalysts), and by-products from side reactions. For instance, in syntheses involving cyclization reactions, regioisomers might be formed.[6][7]
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Can separate complex mixtures. Applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. May not separate compounds with very similar polarities. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield very high-purity material. Cost-effective. | Requires finding a suitable solvent. Can result in significant product loss. Not effective for all types of impurities. |
| Acid-Base Extraction | Separation based on the acidic or basic properties of the compound and impurities. | Effective for removing acidic or basic impurities. Simple and quick. | Only applicable if the compound and impurities have different acid-base properties. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate), ensuring there are no air bubbles.
-
Loading: Carefully load the slurry containing the crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) is often effective.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent. Allow it to cool slowly. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Dissolve the bulk of the impure product in the minimum amount of the hot, selected solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making process for troubleshooting co-eluting impurities during chromatography.
References
- 1. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Novel indolo [3,2-c]isoquinoline-5-one-6-yl [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazole analogues: Design, synthesis, anticancer activity, docking with SARS-CoV-2 Omicron protease and MESP/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H10N2O | CID 2784881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of Indoloquinoline Compounds in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of indoloquinoline compounds in solution. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your compounds throughout your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with indoloquinoline compounds.
Issue: My indoloquinoline solution is changing color (e.g., turning yellow or brown). What is happening?
A color change in your indoloquinoline solution is a common indicator of compound degradation. This is often a result of oxidation or photodegradation, leading to the formation of colored degradation products. If you observe a color change, it is crucial to reassess your storage and handling procedures.
Issue: I am observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?
Yes, inconsistent results and a loss of biological activity are classic signs of compound degradation. Indoloquinoline compounds can be unstable in solution, and this instability can be influenced by several factors, including pH, temperature, and light exposure. It is highly recommended to use freshly prepared solutions for sensitive experiments or to validate the stability of your stock solutions under your specific experimental and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of indoloquinoline compounds in solution?
A1: The stability of indoloquinoline compounds in solution is primarily affected by:
-
pH: These compounds are generally more stable in neutral to acidic conditions and are susceptible to hydrolysis in alkaline (basic) environments.[1][2]
-
Light: Exposure to light can induce photodegradation.[1]
-
Oxidation: The indoloquinoline core is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and the presence of oxidizing agents.[1][2]
-
Temperature: Higher temperatures generally accelerate the rate of degradation.
-
Solvent: The choice of solvent can impact stability. High-purity, anhydrous aprotic solvents are often preferred for stock solutions.[1]
Q2: What are the optimal storage conditions for indoloquinoline compound solutions?
A2: To maximize the stability of your indoloquinoline solutions, the following storage conditions are recommended:
-
Temperature: For long-term storage, solutions should be stored at -20°C or -80°C.[1] For short-term storage, refrigeration at 2-8°C may be acceptable, but should be validated.
-
Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1]
-
Inert Atmosphere: For particularly sensitive compounds, purging the vial with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.[1]
-
Solvent Choice: Prepare stock solutions in high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] Aqueous solutions tend to be less stable and should ideally be prepared fresh.[1]
Q3: How can I minimize the degradation of my indoloquinoline compound during an experiment?
A3: To minimize degradation during your experiments:
-
pH Control: Use a buffer system to maintain a neutral or slightly acidic pH if compatible with your experimental setup.
-
Light Protection: Conduct experiments under subdued light or use amber-colored labware.
-
Temperature Control: Maintain a consistent and cool temperature throughout your experiment.
-
Fresh Solutions: Whenever possible, prepare fresh dilutions from a stable stock solution immediately before use.
Q4: How can I assess the stability of my specific indoloquinoline compound?
A4: The most common and reliable method for assessing the stability of your compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This involves developing an HPLC protocol that can separate the parent indoloquinoline compound from its potential degradation products. Forced degradation studies are typically performed to generate these degradation products and validate the analytical method.[1]
Data Presentation
The following tables summarize the stability of a representative indoloquinoline compound, cryptolepine hydrochloride, under various stress conditions. This data can serve as a general guide for handling similar compounds.
Table 1: Stability of Cryptolepine Hydrochloride in Solution Under Different Conditions
| Condition | Temperature | Duration | Degradation Observed |
| 0.1 M HCl | 60°C | 24 hours | Relatively stable[2][3] |
| Neutral (Water) | 60°C | 24 hours | Some degradation[2][3] |
| 0.1 M NaOH | 60°C | 24 hours | Significant degradation[2][3] |
| 3% H₂O₂ | Room Temp | 24 hours | Highly susceptible to oxidation[2][3] |
| Light Exposure | Room Temp | > 24 hours | No significant degradation observed in this specific study[2][3] |
| Dry Heat (Solid) | 60°C | > 24 hours | No significant changes[2][3] |
Table 2: Degradation Kinetics of Cryptolepine Hydrochloride
| Medium | Reaction Order |
| Water | First Order[2][3] |
| 0.1 M HCl | First Order[2][3] |
| 0.1 M NaOH | First Order[2][3] |
| 3% H₂O₂ | First Order[2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of an Indoloquinoline Compound
This protocol outlines the steps to intentionally degrade an indoloquinoline compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the indoloquinoline compound in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60°C.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) and dilute with the mobile phase for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate at 60°C.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.[1]
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).
-
Withdraw samples at various time points and dilute for HPLC analysis.[1]
-
-
Photodegradation:
-
Expose a solution of the compound to a light source (e.g., UV lamp or a photostability chamber).
-
Simultaneously, keep a control sample protected from light by wrapping the container in aluminum foil.
-
Withdraw samples from both the exposed and control solutions at various time points for HPLC analysis.[1]
-
-
Thermal Degradation:
-
Place a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).
-
Withdraw samples at various time points for HPLC analysis.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to separate an indoloquinoline compound from its degradation products.
-
Column Selection: Begin with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection: Start with a gradient of acetonitrile and water. To improve peak shape, add 0.1% formic acid or 0.1% trifluoroacetic acid to both solvents. A typical starting gradient could be 10-90% acetonitrile over 30 minutes.
-
Wavelength Detection: Use a UV detector and select a wavelength where the parent compound and, ideally, the degradation products have good absorbance. A photodiode array (PDA) detector is useful for this.
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study.
-
Method Optimization:
-
Adjust the gradient profile (slope and duration) to achieve good separation between the parent peak and any new peaks that appear in the stressed samples.
-
If co-elution occurs, consider modifying the mobile phase (e.g., using methanol instead of acetonitrile, or changing the pH).
-
Ensure the method can accurately quantify the decrease in the parent compound's peak area and the increase in the degradation products' peak areas over time.
-
Visualizations
Caption: Major degradation pathways affecting indoloquinoline compounds.
Caption: Experimental workflow for stability assessment.
Caption: Decision tree for troubleshooting degradation issues.
References
Technical Support Center: Optimizing Crystallization of Indolo[3,2-c]quinolines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the crystallization methods of indolo[3,2-c]quinolines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during crystallization experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the crystallization of indolo[3,2-c]quinolines, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I have prepared a solution of my indolo[3,2-c]quinoline derivative, but no crystals have formed after an extended period. What could be the issue?
Answer: The absence of crystal formation is a common issue and can stem from several factors:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.
-
Presence of Impurities: Residual reagents, by-products from the synthesis, or even dust particles can inhibit nucleation and crystal growth.
-
Lack of Nucleation Sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.
-
Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container.
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound. This will decrease the overall solubility and promote crystallization.
-
-
Issue 2: "Oiling Out" Instead of Crystallizing
-
Question: My indolo[3,2-c]quinoline compound is separating from the solution as an oil or liquid droplets instead of solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high. The planar nature of the indolo[3,2-c]quinoline core can lead to strong π-π stacking interactions, which may favor the formation of an amorphous oil over an ordered crystal lattice, especially if precipitation is too rapid.
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow it to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.
-
Modify the Solvent System:
-
Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.
-
Consider using a different solvent or a mixture of solvents.
-
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.
-
Issue 3: Rapid Precipitation of Fine Powder
-
Question: As soon as my solution starts to cool, a large amount of fine powder or very small needles crash out of the solution. Is this a problem?
Answer: Yes, this is often an indication of poor crystal quality. Rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of purification.
Troubleshooting Steps:
-
Re-dissolve and Slow Down: Re-heat the solution to dissolve the precipitate. Add a small amount of additional solvent to slightly decrease the saturation level.
-
Insulate the Vessel: Allow the solution to cool more slowly by insulating the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature, or by wrapping it in glass wool).
-
Issue 4: Difficulty Crystallizing Planar, Poorly Soluble Derivatives
-
Question: My indolo[3,2-c]quinoline derivative is very flat and has poor solubility in most common solvents. How can I improve my chances of getting good crystals?
Answer: The planarity of the indolo[3,2-c]quinoline system can lead to strong π-stacking, resulting in low solubility and a tendency to form microcrystalline powders or amorphous solids.
Troubleshooting Steps:
-
Use High-Boiling Point Solvents: Solvents like DMF, DMSO, or toluene can dissolve less soluble compounds at high temperatures. Slow cooling from these solvents can yield crystals.
-
Vapor Diffusion: This is an excellent method for compounds that are difficult to crystallize and when only small amounts of material are available. A solution of the compound is allowed to slowly equilibrate with a vapor of an anti-solvent, gradually inducing crystallization.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals may form at the interface over time as the solvents slowly mix.
-
Consider Salt Formation: If your molecule has a basic site (which many indolo[3,2-c]quinolines do), forming a salt (e.g., hydrochloride or tartrate) can significantly alter its solubility profile and may make it easier to crystallize.
-
Data Presentation: Crystallization Conditions for Indolo[3,2-c]quinoline Derivatives
The following table summarizes reported crystallization conditions for various indolo[3,2-c]quinoline derivatives. This data can serve as a starting point for optimizing your own crystallization experiments.
| Compound/Derivative | Solvent System | Method | Temperature | Observations/Yield |
| N'-(11H-Indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine | Diethyl Ether | Slow Cooling | -20 °C | Precipitate collected after 3 days.[1] |
| Organometallic Ru(II) complex of an indolo[3,2-c]quinoline ligand | Methanol / Diethyl Ether (1:3) | Slow Evaporation | Room Temp. | X-ray quality crystals obtained.[1] |
| 11H-Indolo[3,2-c]quinoline-6-carboxylic acid ethyl ester | Not specified (likely from reaction mixture in EtOH) | Not specified | Not specified | Monohydrate crystal structure obtained. |
| Indole (related parent heterocycle) | Methanol / Water (3:2) | Slow Cooling | 0 °C | Purity >99%, Yield >75%. |
| Indoloquinoline Tartrate Salts | Methanol, Ethanol, Isopropanol (Good Solvents); Water, Heptane (Anti-solvents) | Cooling, Anti-solvent, Vapor Diffusion | Various | General methods for salt crystallization. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the indolo[3,2-c]quinoline compound in the minimum amount of a suitable solvent (e.g., ethanol, methanol, or a mixture like toluene/heptane) at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the indolo[3,2-c]quinoline compound in a minimal amount of a "good" solvent (a solvent in which it is readily soluble, e.g., DMF, acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., water, heptane) dropwise to the solution while stirring.
-
Nucleation: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates the onset of nucleation.
-
Crystal Growth: Stop adding the anti-solvent and allow the solution to stand undisturbed. Crystals should form over time.
-
Isolation: Collect the crystals by vacuum filtration, wash with a solvent mixture containing a high proportion of the anti-solvent, and dry.
Protocol 3: Vapor Diffusion Crystallization (Sitting Drop)
-
Reservoir Preparation: In the well of a vapor diffusion plate or a small beaker, place a reservoir of a volatile anti-solvent (e.g., hexane, diethyl ether).
-
Drop Preparation: In a small vial or on a siliconized glass coverslip, prepare a concentrated solution of the indolo[3,2-c]quinoline in a less volatile "good" solvent (e.g., chloroform, dichloromethane).
-
Assembly: Place the vial or coverslip containing the compound solution inside the larger container with the anti-solvent reservoir, ensuring the two liquids do not touch.
-
Sealing and Incubation: Seal the outer container tightly and leave it undisturbed. The more volatile anti-solvent will slowly diffuse into the compound solution, gradually inducing crystallization over days or weeks.
-
Isolation: Carefully remove the crystals once they have reached a suitable size.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General workflow for the crystallization of indolo[3,2-c]quinolines.
Caption: Troubleshooting logic for common crystallization issues.
Signaling Pathway
Caption: Mechanism of action for indolo[3,2-c]quinolines leading to apoptosis.[2]
References
Validation & Comparative
A Comparative Analysis of Indolo[3,2-c]quinoline and Indolo[2,3-c]quinoline Isomers for Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric scaffolds is crucial for targeted therapeutic design. This guide provides a comparative analysis of two such isomers: indolo[3,2-c]quinoline and indolo[2,3-c]quinoline. These structurally related heterocyclic compounds, while sharing a common indoloquinoline core, exhibit distinct biological activities and mechanisms of action, making them promising candidates for anticancer and other therapeutic agents.
This comparison delves into their cytotoxic profiles, inhibitory activities against key cellular targets, and the signaling pathways they modulate. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support further research.
Comparative Biological Activity
While direct comparative studies on the unsubstituted parent indolo[3,2-c]quinoline and indolo[2,3-c]quinoline are limited in publicly available literature, extensive research on their derivatives provides significant insights into their structure-activity relationships (SAR). The data presented below is for various substituted analogs and highlights the therapeutic potential of each scaffold.
Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various indolo[3,2-c]quinoline and indolo[2,3-c]quinoline derivatives against a panel of human cancer cell lines.
| Isomer Scaffold | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indolo[3,2-c]quinoline | Unsubstituted Anilino Derivative (6a) | Various | Inactive | [1] |
| para-Hydroxyanilino Derivative (7a) | HeLa, A549, SK-Hep-1, PC-3 | <2.17 | [1] | |
| 2-Phenylethylamino Derivative (20a) | HeLa | 0.52 | [1] | |
| Bis-indolo[3,2-c]quinoline (25) | HeLa, A549, SK-Hep-1, PC-3 | More active than Doxorubicin | [1] | |
| Unsubstituted quinolin-2(1H)-one analog (1a) | ~60 human cancer cell lines (mean GI₅₀) | 19.0 | [2] | |
| Unsubstituted quinolin-2(1H)-one analog (1b) | ~60 human cancer cell lines (mean GI₅₀) | 18.2 | [2] | |
| Indolo[2,3-c]quinoline | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | HCT116 | 0.35 | [3] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | Caco-2 | 0.54 | [3] | |
| 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a) | HL-60, K-562, MOLT-4, RPMI-8226, SR | 0.09 - 0.42 | ||
| Guanidine derivative (3) | A549, MCF-7 | Highly selective vs. normal cells | [4] |
Note: The data for indolo[2,3-c]quinoline derivatives is limited in the direct search results. The provided data for "2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline" and "11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline" are for a closely related isomer, indolo[2,3-b]quinoline, and are included to provide a broader context of the potential of this class of compounds. Direct comparative data for indolo[2,3-c]quinoline derivatives is an area for further investigation.
Kinase and Topoisomerase Inhibition
Both indoloquinoline isomers have been shown to target key enzymes involved in cell proliferation and DNA maintenance.
| Isomer Scaffold | Target Enzyme | Derivative | Inhibition Data | Reference |
| Indolo[3,2-c]quinoline | Topoisomerase I | Compound 5g | IC₅₀ = 2.9 µM | |
| Topoisomerase II | Compound 8 | IC₅₀ = 6.82 µM | ||
| DYRK1A Kinase | 11H-indolo[3,2-c]quinoline-6-carboxylic acid (5a) | IC₅₀ = 2.6 µM | [5] | |
| Indolo[2,3-c]quinoline | Topoisomerase II | Various 5H-indolo[2,3-b]quinoline derivatives | Stimulated DNA cleavage at 0.2 - 0.5 µM | [6] |
| IRAK4 Kinase | Various derivatives | Low nM potency |
Note: The topoisomerase II inhibition data for the indolo[2,3-c]quinoline scaffold is based on studies of the indolo[2,3-b]quinoline isomer.
Signaling Pathways and Mechanisms of Action
The anticancer effects of these isomers are mediated through distinct signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Indolo[3,2-c]quinoline: Induction of Apoptosis via DNA Damage and Topoisomerase Inhibition
Derivatives of indolo[3,2-c]quinoline have been shown to induce apoptosis in cancer cells by targeting DNA and inhibiting topoisomerase I and II.[1] This leads to the activation of the DNA damage response pathway, characterized by the phosphorylation of H2AX (γ-H2AX) and the activation of executioner caspases like caspase-3. Activated caspase-3 then cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[1]
Proposed apoptotic pathway for indolo[3,2-c]quinoline derivatives.
Indolo[2,3-c]quinoline: Cell Cycle Arrest and Modulation of Kinase Signaling
While detailed signaling pathways for indolo[2,3-c]quinoline are less elucidated, studies on the related indolo[2,3-b]quinoline isomer suggest a mechanism involving cell cycle arrest and modulation of key kinase signaling pathways. For instance, a derivative of indolo[2,3-b]quinoline was found to induce cell cycle arrest at the G2/M phase and modulate the PI3K/AKT/mTOR signaling pathway.[3] Additionally, derivatives of indolo[2,3-c]quinoline have been identified as potent inhibitors of IRAK4, a key kinase in the Toll-like receptor (TLR) signaling pathway.
Proposed mechanism of action for indolo[2,3-c]quinoline derivatives.
Experimental Protocols
To facilitate further research and validation of the findings presented, detailed protocols for key biological assays are provided below.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Indoloquinoline compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the indoloquinoline compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Workflow for the MTT cytotoxicity assay.
CDK2/Cyclin E Kinase Assay
This assay determines the inhibitory effect of the compounds on the activity of the CDK2/cyclin E complex.
Materials:
-
Recombinant human CDK2/cyclin E enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP
-
Indoloquinoline compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the indoloquinoline compound at various concentrations, and the CDK2/cyclin E enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which converts ADP to a luminescent signal.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay assesses the ability of the compounds to intercalate into DNA by measuring the displacement of ethidium bromide.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr) solution
-
Tris-HCl buffer (pH 7.4)
-
Indoloquinoline compounds
-
Fluorometer
Procedure:
-
DNA-EtBr Complex Formation: Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to equilibrate to form a stable DNA-EtBr complex.
-
Compound Titration: Titrate the DNA-EtBr complex with increasing concentrations of the indoloquinoline compound.
-
Fluorescence Measurement: After each addition of the compound, measure the fluorescence intensity of the solution (excitation ~520 nm, emission ~600 nm).
-
Data Analysis: DNA intercalation by the compound will displace EtBr, leading to a quenching of its fluorescence. Plot the fluorescence intensity against the compound concentration to determine the concentration required for 50% fluorescence quenching (IC₅₀), which is indicative of the compound's DNA binding affinity.
Conclusion
The comparative analysis of indolo[3,2-c]quinoline and indolo[2,3-c]quinoline isomers, based on the available data for their derivatives, reveals them as promising scaffolds for the development of novel anticancer agents. Indolo[3,2-c]quinolines appear to primarily exert their effects through DNA damage and apoptosis induction, while the related indolo[2,3-b]quinolines (and likely indolo[2,3-c]quinolines) may act through cell cycle arrest and modulation of critical kinase signaling pathways.
The provided data and experimental protocols offer a solid foundation for further investigation into these fascinating molecules. Future research should focus on direct comparative studies of the parent isomers and a more detailed elucidation of the signaling pathways modulated by indolo[2,3-c]quinoline derivatives to fully unlock their therapeutic potential.
References
- 1. Synthesis and antiproliferative evaluation of certain indolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of indolo[2,3-b]quinoline derivatives with a guanidine group: highly selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, and cytotoxic activity of some novel indolo[2,3-b]quinoline derivatives: DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of Indolo[3,2-c]quinolines in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indolo[3,2-c]quinolines are a class of heterocyclic compounds with a wide range of biological activities, showing promise as therapeutic agents in oncology and other diseases. A critical step in the preclinical development of these compounds is the validation of their engagement with intended molecular targets within the complex cellular environment. This guide provides a comparative overview of key methodologies for confirming and quantifying the target engagement of indolo[3,2-c]quinolines in cells, supported by experimental data and detailed protocols.
Comparison of Target Engagement Validation Methodologies
Validating that a drug candidate binds to its intended target in a cellular context is crucial for establishing its mechanism of action and for interpreting cellular phenotype data. Several robust techniques are available, each with its own advantages and limitations. The choice of method often depends on the nature of the target, the availability of specific reagents, and the desired throughput. Here, we compare three prominent methods: the Cellular Thermal Shift Assay (CETSA), In-Cell Western (ICW), and NanoBRET™ Target Engagement Assay.
| Methodology | Principle | Advantages | Limitations | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation. | Label-free, applicable to native proteins in intact cells or lysates, reflects physiological interactions. | Requires a specific antibody for detection, not all binding events result in a significant thermal shift, can be lower throughput. | Melt curves (protein abundance vs. temperature), Isothermal dose-response curves (ITDRFs) yielding EC50 values. |
| In-Cell Western (ICW) | Immunocytochemical detection of target proteins in fixed and permeabilized cells in a microplate format. | High-throughput, allows for multiplexing, provides quantitative data on protein levels and post-translational modifications. | Requires specific primary antibodies, fixation and permeabilization can alter protein conformation and epitopes. | EC50/IC50 values from dose-response curves. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer. | High-throughput, quantitative, real-time measurements in live cells, high sensitivity. | Requires genetic engineering of the target protein, potential for steric hindrance from the tag. | IC50 values from competitive binding curves. |
Quantitative Data Summary
The following tables present hypothetical and literature-derived quantitative data to illustrate the type of results obtained from different target engagement assays for indolo[3,2-c]quinolines targeting various protein classes.
Table 1: Kinase Target Engagement (Hypothetical Data for a DYRK1A Inhibitor)
| Assay Method | Indolo[3,2-c]quinoline Derivative | Cell Line | Parameter | Value | Reference |
| CETSA (ITDRF) | Compound X | HEK293 | EC50 | 0.5 µM | Hypothetical |
| In-Cell Western | Compound X | HeLa | IC50 (p-SF3B1) | 0.8 µM | Hypothetical |
| NanoBRET™ | Compound X | HEK293 | IC50 | 0.2 µM | Hypothetical |
| In Vitro Kinase Assay | 10-iodo-11H-indolo[3,2-c] quinoline-6-carboxylic acid (5j) | - | IC50 | 6 nM | [1][2] |
| Cellular Assay (p-Tau) | 10-iodo-11H-indolo[3,2-c] quinoline-6-carboxylic acid (5j) | HEK293 | IC50 | 2.1 µM | [1] |
Note: The discrepancy between in vitro and cellular IC50 values for compound 5j is likely due to factors such as cell permeability and off-target effects.[1]
Table 2: Topoisomerase II Target Engagement
| Assay Method | Indolo[3,2-c]quinoline Derivative | Parameter | Value | Reference |
| Topoisomerase II Inhibition Assay | Compound 8 | IC50 | 6.82 µM | [3] |
| Topoisomerase I Inhibition Assay | Compound 5g | IC50 | 2.9 µM | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of target validation.
A logical workflow for validating target engagement.
References
Comparative Analysis of Indolo[3,2-c]quinoline Kinase Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The indolo[3,2-c]quinoline scaffold has emerged as a promising framework in the development of novel kinase inhibitors, demonstrating potent activity against a range of kinases implicated in oncogenesis and neurological disorders. A critical aspect of the preclinical development of these inhibitors is the comprehensive characterization of their selectivity profile across the human kinome. This guide provides a comparative overview of the cross-reactivity of selected indolo[3,2-c]quinoline derivatives, supported by quantitative data and detailed experimental methodologies for assessing kinase inhibitor specificity.
Kinase Inhibition Profile of Indolo[3,2-c]quinoline Derivatives
The inhibitory activity of various indolo[3,2-c]quinoline compounds has been evaluated against panels of protein kinases. The following tables summarize the available quantitative data, primarily focusing on IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.
It is important to note that the kinase panels and assay conditions may vary between studies, warranting caution in direct cross-study comparisons.
Table 1: Inhibitory Activity of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives Against a Panel of CMGC Protein Kinases [1]
| Compound | DYRK1A IC50 (µM) | CDK1/cyclin B IC50 (µM) | CDK2/cyclin A IC50 (µM) | CDK5/p25 IC50 (µM) | CK1 IC50 (µM) | GSK-3 IC50 (µM) | ERK2 IC50 (µM) |
| 5a | 2.6 | > 10 | > 10 | > 10 | > 10 | > 10 | > 10 |
| 5j | 0.006 | > 1 | > 1 | > 1 | > 1 | > 1 | > 1 |
| 5o | 0.022 | > 1 | > 1 | > 1 | > 1 | > 1 | > 1 |
Data sourced from a study identifying selective DYRK1A inhibitors. Compounds 5j and 5o, which feature a 10-iodo substitution, demonstrate significantly increased potency and selectivity for DYRK1A compared to the initial hit compound 5a.[1][2]
Table 2: Cross-Reactivity of Indolo[2,3-c]quinoline Derivative HL8 and its Copper(II) Complex [3]
| Kinase Target | HL8 (% Inhibition at 1 µM) | 8 (Cu(II) complex) (% Inhibition at 1 µM) |
| PIM-1 | 85 | 35 |
| SGK-1 | 20 | 95 |
| PKA | 15 | 90 |
| CaMK-1 | 10 | 88 |
| GSK3β | 25 | 85 |
| MSK1 | 5 | 80 |
This table highlights a significant shift in kinase inhibitory profile upon complexation with copper(II), demonstrating how structural modifications can dramatically alter selectivity. The metal-free ligand HL8 shows selectivity for PIM-1, while its copper complex, 8, strongly inhibits a different set of kinases.[3]
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is a cornerstone of its preclinical evaluation. Below are detailed methodologies for key experiments cited in the characterization of indolo[3,2-c]quinoline and other kinase inhibitors.
Protocol 1: In Vitro Kinase Profiling using Radiometric Assay
This protocol outlines a common method for determining the IC50 values of an inhibitor against a broad panel of kinases.
Objective: To quantify the potency and selectivity of a test compound (e.g., an indolo[3,2-c]quinoline derivative) against a large number of purified kinases.
Materials:
-
Purified recombinant kinases (a diverse panel representing the human kinome).
-
Specific peptide or protein substrates for each kinase.
-
Test inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP (radiolabeled ATP).
-
Unlabeled ATP solution.
-
96-well or 384-well microplates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of the test inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In the wells of a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test inhibitor to the appropriate wells. Include control wells with DMSO only (100% activity) and wells without enzyme (background).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter plates. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plates multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radiolabeled ATP.
-
Detection: Dry the filter plates, add scintillation fluid, and measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Convert the raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Chemoproteomic Kinase Profiling using Kinobeads
This method assesses inhibitor binding to native kinases within a complex cellular lysate, providing insights into target engagement in a more physiological context.[4]
Objective: To identify the cellular targets of a kinase inhibitor and determine its binding affinity in a competitive manner.
Materials:
-
Cell lines or tissue samples.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitor cocktails).
-
Test inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinobeads: Sepharose beads coupled with a mixture of non-selective, ATP-competitive kinase inhibitors.[4]
-
Wash buffers of increasing stringency.
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Equipment for SDS-PAGE and mass spectrometry (LC-MS/MS).
Procedure:
-
Lysate Preparation: Harvest cells and prepare a clarified cell lysate by sonication or douncing, followed by ultracentrifugation.
-
Competitive Binding: Aliquot the cell lysate and incubate with increasing concentrations of the free test inhibitor for a defined period (e.g., 1 hour at 4°C). A DMSO control is included.
-
Kinobeads Incubation: Add the kinobeads slurry to each lysate-inhibitor mixture and incubate to allow kinases not bound by the test inhibitor to bind to the beads.[4]
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Protein Separation and Digestion: Separate the eluted proteins by SDS-PAGE. Excise gel bands, destain, and perform in-gel digestion with trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. The binding affinity of the test inhibitor for a particular kinase is determined by the dose-dependent decrease in the amount of that kinase captured by the kinobeads. IC50 values can be calculated by plotting the abundance of each identified kinase against the inhibitor concentration.[4]
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological pathways.
Caption: Workflow for Chemoproteomic Kinase Inhibitor Profiling.
Many indolo[3,2-c]quinoline derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5][6] Inhibition of these kinases can lead to cell cycle arrest, typically at the G1/S or G2/M transitions, and subsequently induce apoptosis.
Caption: Inhibition of CDK-Mediated Cell Cycle Progression.
References
- 1. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Antiproliferative Latonduine and Indolo[2,3-c]quinoline Derivatives: Complex Formation with Copper(II) Markedly Changes the Kinase Inhibitory Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 5. Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Efficacy of Indoloquinolines and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of indoloquinoline derivatives and the widely-used chemotherapeutic agent, doxorubicin. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action: A Tale of Two Strategies
Indoloquinoline alkaloids, particularly neocryptolepine analogs, and doxorubicin employ distinct yet ultimately convergent mechanisms to induce cancer cell death.
Indoloquinolines: These compounds exhibit a multi-faceted approach. Evidence suggests they act as DNA intercalating agents and inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This disruption of DNA integrity leads to cell cycle arrest and the induction of apoptosis.[2] Some indoloquinoline derivatives are also being explored as kinase inhibitors, targeting signaling pathways critical for cancer cell proliferation and survival.
Doxorubicin: A cornerstone of chemotherapy for decades, doxorubicin's primary mechanism involves intercalation into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks.[3] This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[3]
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of neocryptolepine analogs (indoloquinolines) and doxorubicin. It is important to note that the data for indoloquinolines and doxorubicin presented here are from separate studies and not from a head-to-head comparison. Therefore, any direct comparisons of potency should be made with caution.
Table 1: In Vitro Cytotoxicity (IC50) Against Ehrlich Ascites Carcinoma (EAC) Cells
| Compound | IC50 (µM) | Reference |
| Neocryptolepine Analog 6b | 6.4 x 10⁻⁵ | [2] |
| Neocryptolepine Analog 6d | 1.5 x 10⁻⁴ | [2] |
| Thalidomide (Reference) | 2.6 x 10⁻⁴ | [2] |
| Parent Neocryptolepine | 5.4 x 10⁻⁴ | [2] |
Table 2: In Vivo Tumor Volume Reduction in Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
| Treatment (100 mg/kg) | Tumor Volume Reduction (%) on Day 12 | Reference |
| Neocryptolepine Analog 6a | 90.58 | [1] |
| Neocryptolepine Analog 6b | 87.37 | [1] |
| Neocryptolepine Analog 6c | 93.29 | [1] |
| Neocryptolepine Analog 6d | 94.90 | [1] |
| Thalidomide (Reference) | 67.20 | [1] |
Table 3: Apoptosis Induction in Ehrlich Ascites Carcinoma (EAC) Cells by Neocryptolepine Analogs
| Treatment | Percentage of Apoptotic Cells (Sub-G1 Peak) | Reference |
| Control | 2.33% | [2] |
| Neocryptolepine Analog 6a | 45.18% | [2] |
| Neocryptolepine Analog 6b | 40.25% | [2] |
| Neocryptolepine Analog 6c | 35.87% | [2] |
| Neocryptolepine Analog 6d | 30.54% | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells, such as Ehrlich ascites carcinoma (EAC) cells, are seeded in a 96-well plate at a density of 2 x 10⁶ cells/mL and incubated to allow for attachment and growth.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (indoloquinoline derivatives or doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the control. The IC50 value is then determined by plotting the concentration of the compound versus the percentage of cell viability.
In Vivo Antitumor Activity: Solid Tumor Model
Objective: To evaluate the efficacy of a compound in reducing tumor growth in a living organism.
Methodology:
-
Tumor Induction: A solid tumor is induced in female albino Swiss mice by subcutaneously inoculating Ehrlich ascites carcinoma (EAC) cells (e.g., 0.2 mL of 2 × 10⁶ cells/mL) into the thigh.[1]
-
Treatment Initiation: Once the tumor volume reaches a palpable size (e.g., 15–20 mm³), the mice are randomly assigned to treatment and control groups.[1]
-
Compound Administration: The treatment groups receive daily subcutaneous injections of the test compounds (e.g., 100 mg/kg of neocryptolepine analogs) or a reference drug for a specified duration (e.g., five consecutive days).[1] The control group receives the vehicle.
-
Tumor Volume Measurement: The tumor volume is measured daily using a vernier caliper. The volume is calculated using the formula: (length × width²)/2.[4]
-
Data Analysis: The percentage of tumor volume reduction is calculated for each treatment group relative to the control group at the end of the experiment.
Apoptosis Analysis: Flow Cytometry
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a compound.
Methodology:
-
Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).
-
Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), which also contains RNase to ensure only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. Apoptotic cells are identified by a sub-G1 peak in the DNA histogram, which represents cells with fragmented DNA.
-
Quantification: The percentage of cells in the sub-G1 phase is quantified to determine the level of apoptosis induced by the treatment.[2]
Mandatory Visualizations
Caption: Workflow for evaluating anticancer drugs.
References
Unveiling the Molecular Embrace: X-ray Crystallography Confirms Indoloquinoline Binding Modes
For researchers and drug development professionals, understanding the precise binding mode of a compound to its target is paramount for structure-based drug design. X-ray crystallography stands as the gold standard for providing a high-resolution, three-dimensional snapshot of this molecular recognition. This guide compares and details the application of X-ray crystallography in elucidating the binding mechanism of indoloquinoline derivatives, a class of compounds known for their diverse biological activities, including antimalarial and anticancer properties. [1][2][3]
Indoloquinolines, such as the natural alkaloid cryptolepine, have been shown to exert their cytotoxic effects through various mechanisms, including DNA intercalation and the inhibition of topoisomerase II.[4][5] X-ray crystallography has been instrumental in providing direct evidence for these interactions at an atomic level, revealing the intricate details of how these molecules position themselves within their biological targets.
Comparative Analysis of Indoloquinoline Binding
The power of X-ray crystallography lies in its ability to precisely map the interactions between a ligand and its receptor. A key example is the crystal structure of cryptolepine in complex with a DNA fragment, which confirmed its intercalative binding mode.[6][7] This structural data provides invaluable insights for the rational design of new indoloquinoline derivatives with improved potency and selectivity.
While co-crystal structures of indoloquinolines with protein targets are less common in the public domain, the principles and methodologies are directly transferable. The data derived from such studies, including resolution, space group, and specific intermolecular interactions, are crucial for comparing the binding of different derivatives and understanding structure-activity relationships (SAR).
Below is a summary of crystallographic data for a representative indoloquinoline-DNA complex, illustrating the type of quantitative information obtained from such an experiment.
| Compound | Target | PDB ID | Resolution (Å) | Key Interactions | Reference |
| Cryptolepine | d(CCTAGG)₂ DNA | 108D | 1.80 | Base-stacking intercalation at C-C sites | [6] |
Visualizing the Path to Structure: Experimental Workflow
The process of obtaining a co-crystal structure is a multi-step endeavor, beginning with the preparation of the protein and ligand, and culminating in the final refined structure. The generalized workflow is depicted below.
Mechanism of Action: Topoisomerase II Inhibition
Several indoloquinoline derivatives are believed to function by inhibiting topoisomerase II, an enzyme crucial for DNA replication and transcription.[5] They act as "poisons," stabilizing the transient covalent complex between the enzyme and DNA, which leads to double-strand breaks and ultimately apoptosis.
Experimental Protocols
Achieving a high-quality co-crystal structure requires meticulous attention to experimental detail. The two primary methods for preparing protein-ligand complexes for crystallization are co-crystallization and soaking.[8][9]
1. Co-crystallization Method
This method involves forming the protein-ligand complex prior to crystallization.
-
Protein and Ligand Preparation:
-
The target protein is expressed and purified to homogeneity.
-
The indoloquinoline derivative is synthesized and dissolved in a suitable solvent, typically DMSO, to create a concentrated stock solution.[8]
-
-
Complex Formation:
-
Crystallization Screening:
-
The protein-ligand complex solution is used to set up crystallization trials. This is typically done using high-throughput robotic screening of hundreds of different crystallization conditions (buffers, precipitants, salts, and additives).
-
-
Crystal Optimization and Harvesting:
-
Initial "hits" are optimized by refining the crystallization conditions to produce single, well-diffracting crystals.
-
Crystals are carefully harvested and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution to prevent ice formation.[10]
-
2. Crystal Soaking Method
This technique is used when crystals of the protein in its unbound (apo) form are already available.
-
Apo Crystal Growth:
-
Crystals of the target protein are grown in the absence of the ligand.
-
-
Soaking Procedure:
-
A soaking solution is prepared, which is typically the mother liquor from the crystallization drop, supplemented with the indoloquinoline compound at a desired concentration.[10]
-
The apo crystals are transferred to the soaking solution and incubated for a period ranging from minutes to days.
-
-
Cryo-protection and Harvesting:
-
After soaking, the crystals are passed through a cryoprotectant solution that also contains the ligand to prevent it from diffusing out.[10]
-
The crystals are then flash-cooled in liquid nitrogen.
-
3. Data Collection and Structure Determination
-
X-ray Diffraction: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement:
-
The phases of the structure factors are determined, often by molecular replacement if a related structure is known.[11]
-
An initial electron density map is calculated, into which the protein model is built. Clear, unambiguous density for the bound indoloquinoline should be visible.
-
The atomic model is refined against the experimental data to improve its fit to the electron density map, resulting in the final, high-resolution structure of the complex.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. malariaworld.org [malariaworld.org]
- 4. researchgate.net [researchgate.net]
- 5. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 9. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 12. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Indolo[3,2-c]quinolines: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
The indolo[3,2-c]quinoline scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the selectivity of various indolo[3,2-c]quinoline derivatives against a panel of kinases, supported by experimental data and detailed methodologies. The information presented herein is intended to aid researchers in the fields of medicinal chemistry and chemical biology in their drug discovery and development efforts.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of a series of 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives was evaluated against a panel of kinases from the CMGC (CDK, MAPK, GSK3, CLK) family. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | R1 | R3 | R4 | DYRK1A IC50 (µM) | GSK-3 IC50 (µM) | CDK1 IC50 (µM) | CDK2 IC50 (µM) | CDK5 IC50 (µM) | CK1 IC50 (µM) | ERK2 IC50 (µM) |
| 5a | H | H | H | 2.6 | >10 | >10 | >10 | >10 | >10 | >10 |
| 5b | H | C(CH3)3 | H | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 5c | H | CF3 | H | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 5h | Cl | H | H | 0.031 | >10 | >10 | >10 | >10 | >10 | >10 |
| 5j | I | H | H | 0.006 | >1 | 1.3 | 1.1 | 0.5 | >10 | >10 |
| 5o | I | CH3 | H | 0.022 | >10 | >10 | >10 | >10 | >10 | >10 |
Data sourced from a study on 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids as selective DYRK1A inhibitors.
Key Observations:
-
The unsubstituted parent compound 5a displays moderate and selective inhibition of DYRK1A.
-
Substitution at the 10-position with a halogen atom significantly enhances potency against DYRK1A. Notably, the 10-chloro derivative 5h and the 10-iodo derivatives 5j and 5o exhibit nanomolar efficacy against DYRK1A.
-
The 10-iodo substituted compounds, 5j and 5o , demonstrate remarkable selectivity for DYRK1A, with inhibitory concentrations against other tested kinases being at least two orders of magnitude higher.
-
Compounds with polar substituents at the 8-position were found to be moderate and selective inhibitors of GSK-3, while being inactive against DYRK1A.
Experimental Protocols
The following section outlines a general methodology for determining the kinase inhibitory activity of compounds, based on commonly used in vitro kinase assay protocols.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., DYRK1A, CDK/cyclin complexes, GSK-3)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Indolo[3,2-c]quinoline test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)
-
White, opaque 96-well or 384-well plates suitable for luminescence readings
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each indolo[3,2-c]quinoline derivative in 100% DMSO.
-
Create a serial dilution of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.
-
Prepare a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the key kinases targeted by indolo[3,2-c]quinolines and a general workflow for inhibitor screening.
A Comparative Analysis of Indolo[3,2-c]quinoline Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic agent from the laboratory bench to clinical application is a rigorous one. A critical phase in this process is the translation of promising in vitro results into tangible in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of indolo[3,2-c]quinoline derivatives, a class of compounds that has garnered significant interest for its potent anticancer activities. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this guide aims to offer an objective resource for the evaluation of these promising therapeutic candidates.
Indolo[3,2-c]quinoline derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, particularly in the realm of oncology. Their planar tetracyclic structure allows them to intercalate with DNA and inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] This mechanism of action often leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, making them attractive candidates for further development.
This guide will delve into the specifics of their performance, highlighting key derivatives that have been subjected to both laboratory and animal model testing. We will examine the correlation between their potency in killing cancer cells in a dish (in vitro) and their ability to shrink tumors in a living organism (in vivo), a crucial step in validating their therapeutic potential.
Data Presentation: A Side-by-Side Look at Efficacy
The following tables summarize the quantitative data from key studies on indolo[3,2-c]quinoline and indolo[3,2-c]isoquinoline derivatives, providing a clear comparison of their in vitro antiproliferative activity and, where available, their in vivo antitumor effects.
Table 1: In Vitro Antiproliferative Activity of Indolo[3,2-c]quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 20a | HeLa (Cervical Cancer) | 0.52 | [1] |
| Detroit 551 (Normal Skin Fibroblasts) | 19.32 | [1] | |
| Compound 25 | HeLa, A549, SKHep | <2.17 | [1] |
| Metal-free indolo[3,2-c]quinolines | Human Cancer Cells | High nanomolar range | [2] |
| Indolo[3,2-c]isoquinoline 23 | A549 (Lung Cancer) | 0.18 | [3] |
| HCT116 (Colon Cancer) | 0.11 | [3] | |
| MDA-MB-231 (Breast Cancer) | 0.25 | [3] | |
| Indolo[3,2-c]isoquinoline 31 | A549 (Lung Cancer) | 0.21 | [3] |
| HCT116 (Colon Cancer) | 0.15 | [3] | |
| MDA-MB-231 (Breast Cancer) | 0.32 | [3] |
Table 2: In Vivo Antitumor Efficacy of Indolo[3,2-c]isoquinoline Derivative 23 in a Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Notable Outcomes | Reference |
| Compound 23 | 50 mg/kg (oral) | Not explicitly stated, but described as "remarkable antitumor potency" | Superior to irinotecan and etoposide | [3] |
| Irinotecan | Not specified | Not specified | Less effective than Compound 23 | [3] |
| Etoposide | Not specified | Not specified | Less effective than Compound 23 | [3] |
Experimental Protocols: The "How-To" Behind the Data
Understanding the methodologies used to generate the above data is crucial for its interpretation and for designing future experiments. Below are detailed protocols for the key assays cited.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the indolo[3,2-c]quinoline derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Human cancer cells (e.g., A549 lung cancer cells) are harvested and suspended in a suitable medium. A specific number of cells (e.g., 5 x 10^6) are then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are then randomly assigned to different treatment groups: vehicle control, positive control (e.g., a clinically used chemotherapy drug), and the experimental indolo[3,2-c]quinoline derivative at one or more dose levels. The treatment is administered via a specific route (e.g., oral gavage) for a defined period.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. The tumors may also be excised for further analysis (e.g., histopathology, biomarker analysis).
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: A typical workflow for the evaluation of indolo[3,2-c]quinoline derivatives.
Caption: Proposed apoptotic pathway induced by indolo[3,2-c]quinoline derivatives.
References
- 1. Synthesis and antiproliferative evaluation of certain indolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Indolo[3,2- c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Indoloquinolines
For Researchers, Scientists, and Drug Development Professionals
The indoloquinoline scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including antitumor, antimalarial, and anti-inflammatory activities. The continued interest in this scaffold drives the development of efficient and versatile synthetic strategies. This guide provides a head-to-head comparison of prominent synthetic routes to indoloquinolines, offering a critical overview of their performance, supported by experimental data and detailed methodologies.
Comparative Analysis of Synthetic Strategies
The synthesis of indoloquinolines can be broadly categorized into classical condensation reactions, modern transition-metal-catalyzed cross-coupling reactions, and innovative domino or multicomponent reactions. Each approach presents distinct advantages and limitations in terms of substrate scope, reaction efficiency, and functional group tolerance.
Data Presentation: Quantitative Comparison of Key Synthetic Routes
The following table summarizes the quantitative data for several key synthetic routes to indoloquinolines, providing a clear comparison of their performance based on reported experimental data.
| Synthetic Route | Starting Materials | Reagents and Catalyst | Reaction Conditions | Yield (%) | Key Advantages | Limitations |
| Friedländer Annulation | o-Aminoaryl aldehydes/ketones and a carbonyl compound with an α-methylene group | Acid (e.g., TFA, TsOH) or base (e.g., KOH) catalyst[1][2] | Typically reflux in a suitable solvent (e.g., EtOH, DMF)[2] | 50-90% | Operational simplicity, readily available starting materials.[2] | Can be harsh for sensitive substrates, potential for side reactions with unsymmetrical ketones.[3] |
| Pfitzinger Reaction | Isatin and a carbonyl compound with an α-methylene group | Strong base (e.g., KOH)[4][5] | Reflux in a basic solution[5] | 60-90% | Direct route to quinoline-4-carboxylic acids, a valuable intermediate.[5] | Requires a strong base, which can limit substrate scope.[4] |
| Palladium-Catalyzed C-H Activation/Annulation | 2-Iodoanilines and N,3-diphenylpropiolamides | Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃ | Toluene, 120 °C | 60-95% | High efficiency, good functional group compatibility, one-pot synthesis.[6][7] | Requires pre-functionalized starting materials, catalyst cost. |
| Domino (Cascade) Reactions | Simple, readily available starting materials (e.g., anilines, aldehydes, alkynes) | Various catalysts (e.g., Lewis acids, transition metals) | Often mild conditions | 40-85% | High atom economy, molecular complexity generated in a single step.[8][9][10] | Reaction discovery and optimization can be challenging. |
| Microwave-Assisted Synthesis | Various (can be applied to other routes) | Often catalyst-free or with a solid-supported catalyst | Microwave irradiation | 70-95% | Drastically reduced reaction times, often improved yields, greener approach.[11][12][13][14] | Requires specialized equipment, scalability can be a concern. |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental transformations of the key synthetic routes to indoloquinolines.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Step Synthesis of Indoloquinoline Alkaloids via the Pd-Catalyzed Larock/Ligand-Accelerated C-H Activation Cascade Reaction. | Semantic Scholar [semanticscholar.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Microwave-Assisted, Two-Step Synthesis of Indolo[3,2-C]Quinolines Via Fisher Indolization and Oxidative Aromatization | NSF Public Access Repository [par.nsf.gov]
- 14. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Indolo[3,2-c]quinolines: A Promising Scaffold Against Drug-Resistant Cancers
A Comparative Guide for Researchers and Drug Development Professionals on the Efficacy of Indolo[3,2-c]quinoline Derivatives in Drug-Resistant Cancer Cell Lines.
The emergence of multidrug resistance (MDR) remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents that can overcome or circumvent resistance mechanisms. Indolo[3,2-c]quinolines, a class of fused heterocyclic compounds, have demonstrated significant antiproliferative activity across a range of cancer cell lines. This guide provides a comparative analysis of their efficacy, particularly in drug-resistant cancer models, supported by experimental data and detailed methodologies.
Comparative Efficacy in Drug-Resistant Cell Lines
Indolo[3,2-c]quinoline derivatives have shown potent cytotoxic effects in various cancer cell lines, including those exhibiting resistance to standard chemotherapeutic agents. The primary mechanism of action for many of these compounds involves the inhibition of DNA topoisomerases I and II, enzymes critical for DNA replication and repair, and intercalation into DNA.[1][2] This dual inhibitory action is a key advantage in overcoming resistance mechanisms that target a single pathway.
One study investigated a series of indolo[2,3-c]quinoline derivatives (a closely related isomeric scaffold) in the multidrug-resistant human colon adenocarcinoma cell line, Colo320, and its doxorubicin-sensitive counterpart, Colo205. The results, summarized in the table below, highlight the potential of these compounds to overcome doxorubicin resistance.
| Compound | Cell Line | IC50 (µM) after 72h Incubation | Resistance Factor (Colo320/Colo205) |
| Doxorubicin | Colo205 | 0.08 ± 0.01 | 11.25 |
| Colo320 | 0.90 ± 0.05 | ||
| HL4 (Indoloquinoline Derivative) | Colo205 | 0.29 ± 0.02 | 1.07 |
| Colo320 | 0.31 ± 0.02 | ||
| 4 (Copper Complex of HL4) | Colo205 | 0.19 ± 0.01 | 0.89 |
| Colo320 | 0.17 ± 0.01 | ||
| HL8 (Latonduine Derivative) | Colo205 | 0.40 ± 0.02 | 1.05 |
| Colo320 | 0.42 ± 0.03 | ||
| 8 (Copper Complex of HL8) | Colo205 | 0.21 ± 0.01 | 0.95 |
| Colo320 | 0.20 ± 0.01 | ||
| Cisplatin | Colo205 | 2.1 ± 0.1 | 1.14 |
| Colo320 | 2.4 ± 0.1 |
Data sourced from a study on latonduine and indolo[2,3-c]quinoline derivatives. Note that HL4 and its complex are representative of the indoloquinoline scaffold.
The data clearly indicates that while doxorubicin is significantly less effective in the resistant Colo320 cell line (Resistance Factor > 11), the indoloquinoline derivatives and their copper complexes maintain their potency, with resistance factors close to 1. This suggests that their mechanism of action is not significantly affected by the resistance mechanisms present in the Colo320 cells.
Further studies on various indolo[3,2-c]quinoline derivatives have reported potent activity in other cancer cell lines, with some being noted as relatively resistant to standard therapies. For instance, the PC-3 prostate cancer cell line is known for its resistance to a variety of chemotherapeutic agents. Several C(6) alkylamino-substituted indolo[3,2-c]quinolines have demonstrated significant activity against this cell line with IC50 values often less than 2.17 µM.[2]
Another study highlighted the efficacy of N,N-bis-[3-(11H-indolo[3,2-c]quinolin-6-yl)aminopropyl]amine hydrochloride (compound 25), which was found to be more active than doxorubicin in the cell lines tested.[2] Additionally, certain 6-amino-11H-indolo[3,2-c]quinoline derivatives were more effective at killing MV4-11 leukemia cells than the standard cancer drug cisplatin, with IC50 values below 0.9 μM compared to cisplatin's IC50 of 2.36 μM.[3]
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of indolo[3,2-c]quinolines.
Cell Viability and IC50 Determination (MTT Assay)
The antiproliferative activity of indolo[3,2-c]quinoline derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., Colo205, Colo320)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
Indolo[3,2-c]quinoline compounds and control drugs (e.g., Doxorubicin, Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium. The medium from the cell plates is replaced with the medium containing the different concentrations of the test compounds. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a specified period (typically 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: A solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanism of Action and Signaling Pathways
The primary mechanism of action of many indolo[3,2-c]quinoline derivatives is the dual inhibition of topoisomerase I and II, leading to DNA damage.[2] This damage triggers a cascade of cellular events culminating in apoptosis (programmed cell death). In some instances, these compounds have been shown to induce apoptosis through the JNK signaling pathway.
The following diagram illustrates the proposed mechanism of action for indolo[3,2-c]quinolines in drug-resistant cancer cells.
Caption: Proposed mechanism of action for indolo[3,2-c]quinolines.
The following diagram illustrates the general experimental workflow for evaluating the efficacy of these compounds.
Caption: Experimental workflow for evaluating indolo[3,2-c]quinolines.
Conclusion
Indolo[3,2-c]quinoline derivatives represent a promising class of compounds with the potential to overcome multidrug resistance in cancer. Their ability to target multiple critical cellular components, particularly DNA topoisomerases, makes them less susceptible to common resistance mechanisms. The data presented herein demonstrates their potent and selective activity against drug-resistant cancer cell lines, often surpassing the efficacy of standard chemotherapeutic agents. Further investigation into the specific signaling pathways modulated by these compounds in resistant cells will be crucial for their clinical development and for designing rational combination therapies to combat drug-resistant cancers.
References
- 1. Highly Antiproliferative Latonduine and Indolo[2,3-c]quinoline Derivatives: Complex Formation with Copper(II) Markedly Changes the Kinase Inhibitory Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative evaluation of certain indolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one, a heterocyclic compound.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE) and Engineering Controls:
| Item | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield. |
| Hand Protection | Appropriate chemical-resistant gloves. |
| Body Protection | Protective clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working with fine powders or if there is a risk of aerosolization. |
| Ventilation | All handling of this compound should be conducted in a chemical fume hood. |
| Safety Equipment | Ensure that an eyewash station and safety shower are readily accessible. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as a hazardous waste stream unless confirmed otherwise by a specific SDS or institutional guidelines.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un- or minimally-contaminated solid waste, such as gloves, filter paper, and weighing boats, in a designated, puncture-proof container lined with a chemically resistant bag.
-
Contaminated Glassware: Place broken or disposable glassware contaminated with the compound in a separate, clearly labeled, puncture-proof container for sharp objects.
-
Bulk/Unused Compound: The original container with any remaining compound should be securely sealed and treated as hazardous waste. Do not attempt to dispose of it as regular trash.
2. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The CAS number: 18735-98-3[1]
-
The words "Hazardous Waste"
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant"), if known.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep containers tightly closed to prevent spills or the release of vapors.
-
Do not fill liquid waste containers to more than 90% capacity to allow for expansion.[2]
4. Final Disposal:
-
The disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[3]
-
Follow your institution's procedures for requesting a chemical waste pickup.
-
Never dispose of this compound down the drain or in the regular trash.[3][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these general guidelines and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one. The following guidelines are based on best practices and safety data for structurally related compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available and to perform a thorough risk assessment before commencing any work.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar chemical structures.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Tight-sealing safety goggles are mandatory to protect against splashes and fine dust.[1] A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin contact.[1] Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn at all times to protect against chemical spills. Ensure it is fully buttoned. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate particulate filter (P95 or P1) if handling the compound as a powder or if aerosols may be generated.[2] Engineering controls, such as a chemical fume hood, are the primary means of exposure control.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following step-by-step guide outlines the key procedures.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Before starting, ensure all necessary equipment, including the compound, solvents, glassware, and emergency spill kit, are readily accessible.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Weighing: If working with a solid, weigh the necessary amount in the fume hood to prevent inhalation of dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Keep containers closed when not in use.
-
-
Cleanup and Decontamination:
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Thoroughly clean all glassware.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, filter paper), in a clearly labeled, sealed container. |
| Liquid Waste | Collect all liquid waste containing the compound in a designated, sealed, and properly labeled waste container. Do not mix with incompatible waste streams. |
| Contaminated Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container. |
| Empty Containers | Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream. |
General Disposal Guidelines:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Never dispose of this compound down the drain or in the regular trash.
Disclaimer: The information provided is intended as a guide for trained professionals and is based on data from similar compounds. A comprehensive, substance-specific risk assessment should always be conducted prior to handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
